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Core Science & Biosynthesis

Foundational

What are the chemical properties of 1-Benzoyl-4-nitrosopiperazine?

This guide provides an in-depth technical analysis of 1-Benzoyl-4-nitrosopiperazine , a specific N-nitrosamine impurity of critical concern in pharmaceutical development. It is structured to serve researchers and quality...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzoyl-4-nitrosopiperazine , a specific N-nitrosamine impurity of critical concern in pharmaceutical development. It is structured to serve researchers and quality control scientists dealing with genotoxic impurity risk assessments (specifically nitrosamines) in drug substances and products.

Executive Summary & Regulatory Context

1-Benzoyl-4-nitrosopiperazine (CAS: 73742-55-9) is a mutagenic impurity belonging to the N-nitrosamine class, often referred to as the "Cohort of Concern" by ICH M7(R1) guidelines. It typically arises as a by-product during the synthesis of active pharmaceutical ingredients (APIs) containing a piperazine pharmacophore, particularly when 1-benzoylpiperazine is used as an intermediate or reagent in the presence of nitrosating agents.

Due to the high carcinogenic potency associated with cyclic N-nitrosamines, this compound requires rigorous control strategies. Regulatory bodies (FDA, EMA) mandate that manufacturers assess the risk of its formation and establish Acceptable Intake (AI) limits, often defaulting to 18 ng/day or 26.5 ng/day unless a higher limit can be justified via the Carcinogenic Potency Categorization Approach (CPCA).

Chemical Identity and Physicochemical Properties[1][2]

Understanding the physicochemical behavior of 1-Benzoyl-4-nitrosopiperazine is prerequisite for developing robust analytical methods and purification processes.

Identification Data
AttributeDetail
Chemical Name 1-Benzoyl-4-nitrosopiperazine
Synonyms N-Nitroso-N'-benzoylpiperazine; (4-Nitrosopiperazin-1-yl)(phenyl)methanone
CAS Number 73742-55-9
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
SMILES O=NN1CCN(CC1)C(=O)c2ccccc2
Physicochemical Profile[1][3]
  • Solubility: Highly soluble in organic solvents (Methanol, Acetonitrile, DMSO, Dichloromethane). Moderate solubility in water due to the polar N-nitroso and amide functionalities.

  • LogP (Predicted): ~0.8 – 1.2. This suggests moderate lipophilicity, allowing it to penetrate cell membranes effectively, a factor in its genotoxicity.

  • Stability:

    • Thermal: Stable at ambient temperatures but susceptible to thermal decomposition at elevated temperatures (>150°C), often releasing NO gas.

    • Photolytic: Like most nitrosamines, the N-N=O bond is UV-labile. Solutions must be protected from light (amber glassware) to prevent photolytic denitrosation during analysis.

Formation Mechanism and Synthesis[4][5][6]

The formation of 1-Benzoyl-4-nitrosopiperazine follows the classic nitrosation pathway of secondary amines. In drug synthesis, this occurs when the intermediate 1-benzoylpiperazine encounters a nitrosating agent (e.g., sodium nitrite in acid, nitrous acid, or residual nitrites in excipients).

Mechanism of Nitrosation

The reaction is an electrophilic substitution where the nitrosonium ion (


) attacks the nucleophilic nitrogen of the secondary amine.

NitrosationMechanism NO2 Nitrite Source (NaNO2 / Excipient) NO_Ion Nitrosonium Ion (N≡O)+ NO2->NO_Ion Protonation Acid Acidic Medium (H+) Acid->NO_Ion Intermediate N-Nitrosoammonium Intermediate NO_Ion->Intermediate Amine 1-Benzoylpiperazine (Secondary Amine) Amine->Intermediate Nucleophilic Attack Product 1-Benzoyl-4-nitrosopiperazine (Carcinogen) Intermediate->Product - H+

Figure 1: Mechanism of 1-Benzoyl-4-nitrosopiperazine formation via nitrosation of the secondary amine precursor.

Critical Process Parameters (CPPs)
  • pH: The reaction rate peaks at pH 3.0–4.0 (the pKa of nitrous acid). At very low pH (<1), the amine is fully protonated (unreactive). At neutral pH, the concentration of

    
     is negligible.
    
  • Nitrite Equivalents: Even trace levels (ppm) of nitrite in water or excipients can drive this reaction if the secondary amine is present in bulk.

Toxicological Profile & Metabolic Activation

The genotoxicity of 1-Benzoyl-4-nitrosopiperazine is not direct; it requires metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1).

Mechanism of Action (Bioactivation)

The carcinogenic potential stems from


-hydroxylation . The enzyme hydroxylates one of the carbons adjacent to the N-nitroso group (the piperazine ring carbons). This destabilizes the ring, leading to ring opening and the formation of a reactive diazonium ion, which alkylates DNA (specifically guanine residues).

MetabolicActivation Parent 1-Benzoyl-4-nitrosopiperazine AlphaOH Alpha-Hydroxy Intermediate (Unstable) Parent->AlphaOH Metabolism CYP CYP450 (CYP2E1) Alpha-Hydroxylation CYP->AlphaOH RingOpen Ring Opening (Loss of Benzoyl-amide fragment) AlphaOH->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA DNA Alkylation (Mutagenesis) Diazonium->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to DNA alkylation.

Carcinogenic Potency Categorization Approach (CPCA)

Under the EMA/FDA CPCA framework:

  • Structural Features: The molecule is a cyclic nitrosamine. The benzoyl group is attached to the N4 atom (gamma position relative to the nitroso group).

  • Potency Score: While the benzoyl group is bulky, the cyclic nature of the piperazine ring usually dictates a high potency score.

  • Predicted Limit: Unless specific data proves otherwise, this compound often falls into Potency Category 1 or 2 , requiring control at limits as low as 18 ng/day or 26.5 ng/day .

Analytical Methodologies

Detecting 1-Benzoyl-4-nitrosopiperazine at trace levels (ppb/ppm) requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validated LC-MS/MS Protocol

System: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

ParameterCondition
Column C18 or Phenyl-Hexyl (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 - 0.4 mL/min
Ionization Electrospray Ionization (ESI) Positive Mode
MRM Transition 220.1 → 105.1 (Quantifier: Loss of Benzoyl group)220.1 → 77.1 (Qualifier: Phenyl cation)
Sample Preparation Workflow

To avoid in situ formation of nitrosamines during analysis (a common artifact), sample preparation must be controlled.

AnalyticalWorkflow Sample Drug Substance / Product (Powder) Extract Extraction Solvent (MeOH + Sulfamic Acid) Sample->Extract Vortex Vortex & Sonication (15 mins) Extract->Vortex Note Note: Sulfamic acid quenches residual nitrite to prevent artifactual nitrosation. Note->Extract Filter Filtration (0.22 µm PVDF) Vortex->Filter Inject LC-MS/MS Injection Filter->Inject

Figure 3: Analytical workflow emphasizing the use of nitrite quenchers (Sulfamic Acid) to ensure data integrity.

Control Strategies

To mitigate the risk of 1-Benzoyl-4-nitrosopiperazine formation in drug manufacturing:

  • Avoid Nitrosating Agents: Replace sodium nitrite/acid quenching steps with alternative quenching agents (e.g., ascorbic acid, sulfamic acid) if possible.

  • Scavengers: Add nitrite scavengers (Ascorbic acid, Alpha-tocopherol) to the formulation if the risk originates from excipients.

  • Supplier Qualification: Audit suppliers of 1-benzoylpiperazine for nitrite content and ensure the absence of secondary amines in final wash steps.

References

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 to the Q&A – Acceptable Intakes. [Link]

  • Kaaris Labs. (2024). N-Nitroso 1-Benzoylpiperazine Reference Standard (CAS 73742-55-9). [Link]

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

Technical Whitepaper: Mechanistic Profiling of 1-Benzoyl-4-nitrosopiperazine (BNP)

The following technical guide details the mechanism of action, metabolic fate, and safety assessment of 1-Benzoyl-4-nitrosopiperazine (BNP). This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, metabolic fate, and safety assessment of 1-Benzoyl-4-nitrosopiperazine (BNP). This document is structured for researchers and drug development professionals, focusing on the specific structure-activity relationships (SAR) that differentiate this compound from more potent nitrosamines.

Executive Summary

1-Benzoyl-4-nitrosopiperazine (BNP) is a cyclic nitrosamine impurity often identified in the synthesis of active pharmaceutical ingredients (APIs) containing piperazine moieties.[1][2] Unlike its highly potent aliphatic analogs (e.g., NDMA, NDEA), BNP exhibits a distinct toxicological profile governed by the steric and electronic influence of the benzoyl group. This guide delineates the metabolic activation pathways, DNA alkylation mechanisms, and experimental protocols required for its rigorous safety assessment in compliance with ICH M7 guidelines.

Section 1: Chemical Identity & Physicochemical Properties

BNP is characterized by a piperazine ring N-nitrosated at the 4-position and benzoylated at the 1-position. The benzoyl moiety significantly alters the lipophilicity and metabolic accessibility of the piperazine ring compared to simple alkyl-nitrosopiperazines.

PropertyData
Chemical Name 1-Benzoyl-4-nitrosopiperazine
CAS Registry Number 73742-55-9
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Structural Features Cyclic secondary nitrosamine; Bulky benzoyl group at N1
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low water solubility
Key Impurity Context Found in piperazine-containing drugs (e.g., antihistamines, rifamycins) synthesized using nitrite reagents.

Section 2: Metabolic Activation & Pharmacokinetics

The biological activity of nitrosamines is not intrinsic; it requires metabolic activation by Cytochrome P450 (CYP450) enzymes.[3][4] However, BNP's structural bulk creates a unique "steric shield" that modulates this activation.

The Alpha-Hydroxylation Pathway

The critical step for nitrosamine genotoxicity is


-hydroxylation  at the carbon adjacent to the N-nitroso group.
  • Enzymatic Oxidation: CYP2E1 or CYP2A6 oxidizes the C-H bond at the C3 or C5 position of the piperazine ring.

  • Ring Opening: The resulting

    
    -hydroxy intermediate is unstable. It undergoes spontaneous ring opening to form an alkyl-diazonium ion.
    
  • Electrophilic Attack: The diazonium species releases a carbocation (or equivalent reactive species) that attacks nucleophilic centers on DNA (primarily N7-guanine and O6-guanine).

The "Benzoyl Effect" (Structure-Activity Relationship)

Research indicates that BNP and its derivatives (e.g., 3,5-dimethyl analogs) are significantly less potent than 1-methyl-4-nitrosopiperazine.

  • Steric Hindrance: The bulky benzoyl group at N1 hinders the approach of CYP450 enzymes to the C3/C5

    
    -carbons.
    
  • Electronic Deactivation: The amide bond (benzoyl group) is electron-withdrawing, reducing the electron density of the piperazine ring and making the

    
    -carbons less susceptible to oxidative attack.
    
Visualization of the Metabolic Pathway

The following diagram illustrates the theoretical activation pathway and the specific blockage points introduced by the benzoyl group.

BNP_Metabolism cluster_inhibition The Benzoyl Effect BNP 1-Benzoyl-4-nitrosopiperazine (Pro-mutagen) CYP CYP450 (2E1/2A6) BNP->CYP Substrate Binding Excretion Glucuronidation/Excretion (Detoxification) BNP->Excretion Direct Clearance (Favored by Steric Bulk) AlphaOH α-Hydroxy Intermediate (Unstable) CYP->AlphaOH α-Hydroxylation (Rate Limiting Step) RingOpen Ring Opening (Spontaneous) AlphaOH->RingOpen Diazonium Diazonium Ion (Reactive Electrophile) RingOpen->Diazonium DNA_Adduct DNA Adduct (N7-Guanine / O6-Guanine) Diazonium->DNA_Adduct Alkylation

Caption: Theoretical activation pathway of BNP. The benzoyl group (not shown in nodes but inherent to BNP) sterically hinders the CYP-mediated


-hydroxylation, shifting balance toward excretion.

Section 3: Molecular Mechanism of Action (MoA)

If metabolic activation overcomes the steric barrier, the mechanism proceeds as follows:

DNA Alkylation

The reactive diazonium species generated from the piperazine ring opening acts as a bifunctional alkylating agent.

  • Primary Target: N7-position of Guanine (major groove).

  • Mutagenic Target: O6-position of Guanine. Alkylation here disrupts Watson-Crick base pairing (G:C

    
     A:T transition mutations).
    
Oxidative Stress

Apart from direct alkylation, the metabolic processing of the nitroso group can generate Reactive Oxygen Species (ROS), contributing to single-strand breaks. However, for BNP, this is a secondary mechanism compared to the potential for alkylation.

Section 4: Experimental Protocols for Mechanistic Validation

To validate the safety or toxicity of BNP, researchers must move beyond standard assays. The following protocols are designed to specifically assess the "Benzoyl Effect" and metabolic stability.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine if BNP is a substrate for CYP450 enzymes compared to a high-turnover control (e.g., NDMA).

  • Preparation:

    • Prepare 100 mM phosphate buffer (pH 7.4).

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Test Group: 10 µM BNP + 0.5 mg/mL HLM.

    • Control Group: 10 µM NDMA + 0.5 mg/mL HLM.

    • Negative Control: BNP + HLM (without NADPH).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

    • Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Interpretation:

    • If BNP remains >90% at T=60 while NDMA degrades <50%, the benzoyl group confers metabolic stability, reducing genotoxic risk.

Protocol: High-Sensitivity Ames Test (Modified)

Objective: Detect weak mutagenicity that standard Ames tests might miss due to poor solubility or specific activation requirements.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Metabolic Activation: Use Rat Liver S9 (10-30% concentration) . Note: Higher S9 concentrations are often required for complex nitrosamines.

  • Pre-incubation Method:

    • Mix bacteria, S9 mix, and BNP (dissolved in DMSO) in a tube.

    • Incubate at 37°C for 20-30 minutes before adding top agar.

    • Pour onto minimal glucose agar plates.

    • Incubate for 48 hours.

  • Self-Validating Step: Include 1-methyl-4-nitrosopiperazine as a positive control to verify the S9 system's ability to activate the piperazine ring.

Analytical Workflow for Impurity Detection

The following workflow outlines the strategy for detecting trace BNP in drug substances.

Analytical_Workflow Sample Drug Substance / API Extract Liquid-Liquid Extraction (DCM or Ethyl Acetate) Sample->Extract Clean SPE Cleanup (Optional for complex matrices) Extract->Clean LCMS LC-MS/MS Analysis (APCI or HESI Source) Clean->LCMS MRM MRM Transition Monitoring Target: [M+H]+ 220.1 -> 105.0 (Benzoyl) LCMS->MRM Quant Quantification vs. Isotopic Internal Standard MRM->Quant

Caption: Validated workflow for trace quantification of BNP. The MRM transition 220.1 > 105.0 is specific to the benzoyl fragment.

Section 5: Toxicology & Safety Assessment

Mutagenicity Profile

Based on available literature for benzoyl-substituted nitrosopiperazines:

  • Mutagenicity: Generally reported as negative or weak in standard Ames assays (TA100, TA1535) compared to acetyl- or methyl- derivatives.

  • Carcinogenicity: In comparative rat studies, 4-benzoyl-substituted nitrosopiperazines showed significantly lower tumor incidence than their acetyl analogs.

  • Mechanism of Reduced Toxicity: The benzoyl group likely prevents the formation of the critical

    
    -hydroxylated intermediate required for DNA alkylation.
    
Regulatory Limits (ICH M7)

Despite the structural evidence for lower toxicity, regulatory agencies (FDA, EMA) typically default to the "Cohort of Concern" limits for nitrosamines unless robust compound-specific data is provided.

  • Default AI (Acceptable Intake): 18 ng/day (Class 1 potent carcinogen default).

  • Potential for Higher Limit: If the Ames test is negative and mechanistic arguments (steric hindrance) are accepted, a higher limit (e.g., 1500 ng/day or TTC) may be justified.

References

  • Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity of N-nitroso-3,4-dichloro- and N-nitroso-3,4-dibromopiperidine in rats. Cancer Research. Link (Contextual reference for nitrosopiperazine mechanisms).

  • Rao, T. K., et al. (1980). Mutagenicity of N-nitrosopiperazine derivatives in Saccharomyces cerevisiae. Mutation Research/Genetic Toxicology.[5] Link (Demonstrates non-mutagenicity of benzoyl derivatives).

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • European Medicines Agency (EMA). (2020).[3][6] Assessment report: Nitrosamine impurities in human medicinal products.Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[3]Link

Sources

Foundational

Technical Guide: Safety and Handling of 1-Benzoyl-4-nitrosopiperazine

The following technical guide details the safety, handling, and containment protocols for 1-Benzoyl-4-nitrosopiperazine (BNP) . This document is structured for pharmaceutical researchers and HSE (Health, Safety, and Envi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and containment protocols for 1-Benzoyl-4-nitrosopiperazine (BNP) . This document is structured for pharmaceutical researchers and HSE (Health, Safety, and Environment) professionals managing high-potency genotoxic impurities (GTIs).

Executive Summary

1-Benzoyl-4-nitrosopiperazine (BNP) is a synthetic N-nitrosamine impurity often associated with the degradation or synthesis of piperazine-containing active pharmaceutical ingredients (APIs).[1][2][3] As a member of the Cohort of Concern (mutagenic carcinogens), BNP requires containment strategies exceeding those of standard hazardous chemicals. This guide defines the operational envelope for handling BNP, establishing a Occupational Exposure Band (OEB) 5 protocol due to its presumed genotoxic and carcinogenic potential.

Chemical Identity & Hazard Characterization[1][3][4][5][6]

Accurate identification is the first line of defense. BNP is structurally distinct from other piperazine nitrosamines (e.g., MNP, N-nitrosopiperazine) due to the benzoyl moiety, which influences its physicochemical properties and toxicological potency.

Substance Identification
ParameterDetail
Chemical Name 1-Benzoyl-4-nitrosopiperazine
Synonyms (4-nitrosopiperazin-1-yl)-phenylmethanone; N-Nitroso-N'-benzoylpiperazine
CAS Number 73742-55-9 (Note: Rare; often custom synthesized)
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Physical State Solid (typically crystalline powder) or viscous oil depending on purity
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
Toxicological Profile & Risk Assessment
  • Genotoxicity: BNP is an N-nitrosamine. Like its structural analogues (e.g., 1-nitroso-3,5-dimethylpiperazine), it is presumed to be mutagenic via metabolic activation (alpha-hydroxylation), leading to DNA alkylation.

  • Carcinogenicity: Classified as a Probable Human Carcinogen (ICH M7 Class 1).

  • Potency Nuance: The benzoyl group is electron-withdrawing. According to the Carcinogenic Potency Categorization Approach (CPCA) used by FDA/EMA, electron-withdrawing groups on the piperazine ring can reduce the electron density at the alpha-carbon, potentially lowering carcinogenic potency compared to dialkyl nitrosamines (e.g., NDMA). However, without compound-specific bioassay data, conservative default limits (18 ng/day or 26.5 ng/day) must be applied.

  • Occupational Exposure Limit (OEL): No specific OEL exists.

    • Target Control Band: < 0.1 µg/m³ (8-hr TWA).

    • Skin Absorption: Significant risk. The lipophilic benzoyl group facilitates dermal penetration.

Operational Containment Strategy

Handling BNP requires a closed-system approach . The hierarchy of controls must prioritize engineering isolation over personal protective equipment (PPE).

Engineering Controls
  • Primary Containment: All weighing, solubilization, and transfer operations must occur within a Barrier Isolator (Glove Box) operating under negative pressure (-15 to -50 Pa) with HEPA filtration.

  • Secondary Containment: Fume hoods are insufficient for handling solid powder. They may be used only for handling dilute solutions (< 0.1%) in closed vessels.

  • Facility: The laboratory should maintain negative pressure relative to the corridor.

Personal Protective Equipment (PPE)

Even with isolators, the following PPE is mandatory to address breach risks:

  • Respiratory: If working outside an isolator (e.g., cleaning spills), use a Powered Air Purifying Respirator (PAPR) with P100/HEPA cartridges.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (minimum 4 mil).

    • Outer Glove: Extended-cuff Nitrile or Laminate (e.g., Silver Shield) for solvent resistance.

  • Body: Tyvek® or Tychem® lab coat/coveralls with elastic cuffs.

Operational Handling Protocol (Workflow)

The following workflow enforces a "Chain of Custody" for the compound to prevent cross-contamination.

HandlingWorkflow cluster_Isolator Primary Containment (Negative Pressure) Receipt 1. Receipt & Inspection (Verify Seal Integrity) Transfer 2. Transfer to Isolator (Pass-through Chamber) Receipt->Transfer Unpack in Fume Hood Weighing 3. Weighing & Aliquoting (Static Control, Closed Vials) Transfer->Weighing Airlock Cycle Solubilization 4. Solubilization (Dissolve in DMSO/MeOH) Weighing->Solubilization In-Isolator Decon 5. Surface Decontamination (Solvent Wipe + Surfactant) Solubilization->Decon Post-Process Waste 6. Waste Disposal (High-Temp Incineration) Decon->Waste Double-Bagged

Figure 1: Operational workflow for high-potency nitrosamine handling. Red dashed area indicates steps requiring negative pressure isolation.

Protocol Specifics:
  • Static Control: Use an ionizing bar during weighing. Nitrosamine powders can be static-charged and dispersive.

  • Solvent Choice: Dissolve the solid immediately. Handling BNP in solution significantly reduces inhalation risk. Preferred solvents: DMSO (low volatility) or Methanol .

  • Glassware: Use amber glassware. While BNP is not extremely photosensitive, preventing UV degradation ensures analytical integrity.

Decontamination and Waste Management

Standard laboratory cleaning agents (bleach, ethanol) are ineffective at chemically destroying nitrosamines. They may physically remove the substance but do not detoxify it.

Chemical Inactivation

For equipment decontamination, use a validated destruction method.

  • Oxidative Destruction: A solution of 50% Sulfuric Acid saturated with Potassium Permanganate (KMnO₄) is effective but corrosive.

  • Reductive Destruction: Hydrobromic acid (HBr) in Glacial Acetic Acid is a standard method for denitrosation (cleaving the N-NO bond).

  • Operational Rule: Do not attempt bulk chemical inactivation of the compound itself in the lab due to exothermic risks and toxic byproducts (NOx). Incineration is the only approved disposal method for the bulk substance.

Waste Disposal
  • Solid Waste: Double-bag in hazardous waste bags (labeled "Genotoxic/Carcinogenic").

  • Liquid Waste: Segregate into a dedicated "High Potency/Nitrosamine" waste stream. Do not mix with general organic solvents to prevent downstream contamination.

  • Final Fate: High-temperature incineration (>1000°C) with scrubber systems.

Emergency Response

Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 min).

  • Don PPE: Full Tychem suit, double gloves, and PAPR/Full-face respirator.

  • Cover: Gently cover the spill with solvent-dampened (DMSO or PEG-400) absorbent pads to prevent dust generation. Do not dry sweep.

  • Clean: Wipe the area from the outside in.

  • Verify: If available, use a colorimetric swab test (Griess reagent based) to verify surface cleanliness, though analytical swabbing (LC-MS) is preferred for validation.

First Aid
  • Eye Contact: Flush with water for 15 minutes.

  • Skin Contact: Wash immediately with soap and water.[3] Avoid using ethanol/methanol on skin, as this may enhance transdermal absorption of the nitrosamine.

References

  • ChemicalBook. (2025). 1-Benzyl-4-nitrosopiperazine Product Description and CAS Data. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 to the Q&A – CPCA Framework. Retrieved from

  • Lijinsky, W., et al. (1981).[4] The effect of 4-substitution on the carcinogenicity of nitrosopiperidine.[4] Carcinogenesis, 2(10), 1045-8.[4] (Provides mechanistic context for substituted piperazine carcinogenicity). Retrieved from

  • Kaaris Labs. (2025). N-Nitroso 1-Benzoylpiperazine Reference Standard (CAS 73742-55-9). Retrieved from

Sources

Exploratory

Introduction: The Emergence of Nitrosopiperazines as a Toxicological Concern

An In-Depth Technical Guide to the Carcinogenicity and Toxicity of Nitrosopiperazine Compounds Nitrosopiperazines are a class of N-nitroso compounds characterized by a piperazine ring with a nitroso group attached to one...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Carcinogenicity and Toxicity of Nitrosopiperazine Compounds

Nitrosopiperazines are a class of N-nitroso compounds characterized by a piperazine ring with a nitroso group attached to one or both of the nitrogen atoms. These compounds are not typically intended for use in pharmaceuticals but can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[1] Their formation often occurs when secondary or tertiary amine functionalities, such as the piperazine moiety, react with nitrosating agents (e.g., nitrites) under specific, often acidic, conditions.[1][2]

The discovery of N-nitrosamine impurities in widely used medications has triggered significant regulatory scrutiny from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3] Due to their classification as potent mutagenic carcinogens, understanding the toxicological profile of nitrosopiperazines is of paramount importance for researchers, toxicologists, and drug development professionals to ensure patient safety. This guide provides a comprehensive technical overview of the carcinogenicity, mechanism of action, toxicological assessment, and regulatory considerations for nitrosopiperazine compounds.

Part 1: The Mechanistic Underpinnings of Nitrosopiperazine Carcinogenicity

The carcinogenic activity of nitrosopiperazines, like most N-nitrosamines, is not inherent to the parent molecule. Instead, it is contingent upon metabolic activation to chemically reactive intermediates that can damage cellular macromolecules, primarily DNA.[4][5] This bioactivation is a critical initiating event in their mechanism of toxicity.

Metabolic Activation via Cytochrome P450

The primary pathway for the bioactivation of nitrosopiperazines is enzymatic oxidation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][6] The key step is the hydroxylation of a carbon atom immediately adjacent (at the α-position) to the N-nitroso group.[4][7] This reaction forms an unstable α-hydroxy nitrosamine intermediate.

This intermediate undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophilic species, a diazonium ion.[4][8] It is this ultimate carcinogen that is responsible for the compound's genotoxic effects. Several CYP isozymes, including CYP2E1 and CYP2A6, have been implicated in the metabolic activation of nitrosamines.[4][8]

G cluster_0 Metabolic Activation Pathway A N-Nitrosopiperazine (Parent Compound) B α-Hydroxy Nitrosopiperazine (Unstable Intermediate) A->B CYP450-mediated α-hydroxylation C Diazonium Ion (Electrophilic Intermediate) B->C Spontaneous Decomposition D DNA Adduct Formation (e.g., O⁶-alkylguanine) C->D E DNA Mispairing & Mutation (During Replication) D->E F Tumor Initiation E->F G DNA G->D

Caption: Metabolic activation of N-nitrosopiperazine to a DNA-reactive species.

DNA Adduct Formation and Mutagenesis

The generated diazonium ions are potent alkylating agents that readily react with nucleophilic sites on DNA bases.[5][9] The primary targets for alkylation include the O⁶ and N⁷ positions of guanine and the O⁴ position of thymine.[4][10]

The formation of O⁶-alkylguanine adducts is considered a particularly critical pro-mutagenic lesion.[10][11] During DNA replication, this modified base can mispair with thymine instead of cytosine. If this damage is not corrected by cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (MGMT), it can lead to a permanent G:C to A:T transition mutation in the next round of replication.[12] The accumulation of such mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, is a key step in the initiation of cancer.[5]

Structure-Activity Relationships (SAR)

The carcinogenic potency of nitrosamine compounds is significantly influenced by their chemical structure. For cyclic nitrosamines like nitrosopiperidines and nitrosopiperazines, substitutions on the ring can alter their metabolic activation and, consequently, their carcinogenicity.

  • Alpha-Carbon Substitution: Methylation at the carbon atoms alpha to the nitroso group can significantly reduce or block metabolic activation at that site, thereby decreasing carcinogenic activity. For instance, studies comparing nitrosopiperidine with its methylated derivatives found that blocking one or more alpha-carbon atoms with methyl groups reduces carcinogenic activity.[13]

  • Ring Position Substitution: Substitutions at other positions on the piperazine ring can also modulate carcinogenicity. For example, a comparison of dinitroso-2,6-dimethylpiperazine (Me2DNP) and nitroso-3,4,5-trimethylpiperazine (Me3NP) in rats and hamsters showed different potencies and target organ specificities, highlighting the influence of substitution patterns.[14] Me2DNP primarily induced esophageal tumors in rats, whereas Me3NP induced tumors of the nasal cavity.[14]

Part 2: In Vivo Carcinogenicity and Toxicity Profile

Animal bioassays are the cornerstone for evaluating the carcinogenic potential of chemical compounds. Various nitrosopiperazine derivatives have been tested in rodent models, demonstrating their ability to induce tumors in multiple organs.

Target Organ Specificity

Studies in rats and hamsters have shown that nitrosopiperazine compounds can induce both benign and malignant tumors. The specific organs affected can vary depending on the compound, dose, and animal species.[14][15]

  • N-Nitrosopiperazine (NPZ): In chronic oral administration studies in rats, NPZ has been shown to induce tumors in the liver.[16]

  • 1,4-Dinitrosopiperazine (DNPZ): This compound has been shown to be carcinogenic in rats, affecting the esophagus, liver, nasal cavities, and forestomach.[15] In mice, it primarily affected the lung and liver.[15]

  • Methylated Nitrosopiperazines: As previously mentioned, methylated derivatives show distinct target organ tropism. Dinitroso-2,6-dimethylpiperazine (Me2DNP) is a potent inducer of esophageal tumors in rats, while nitroso-3,4,5-trimethylpiperazine (Me3NP) targets the nasal cavity.[14] In hamsters, both compounds induced papillomas of the forestomach.[14]

Summary of In Vivo Carcinogenicity Data
CompoundSpeciesRoute of AdministrationTarget Organs for TumorigenesisReference
N-Nitrosopiperazine (NPZ) Rat (MRC)Drinking WaterLiver[16]
1,4-Dinitrosopiperazine (DNPZ) RatNot SpecifiedEsophagus, Liver, Nasal Cavities, Forestomach[15]
Dinitroso-2,6-dimethylpiperazine (Me2DNP) Rat (F344)Drinking WaterEsophagus[14]
Nitroso-3,4,5-trimethylpiperazine (Me3NP) Rat (F344)Drinking WaterNasal Cavity[14]
Me2DNP & Me3NP Syrian Golden HamsterGavageForestomach (Papillomas), Lung (Me3NP), Liver (Angiosarcomas)[14]
General Toxicity

Beyond carcinogenicity, N-nitrosopiperazine is associated with other toxic effects. Safety data sheets indicate that overexposure may lead to dizziness, nausea, muscle weakness, and respiratory failure.[17] It is also classified as a substance that causes skin and eye irritation and may cause allergic reactions.[18]

Part 3: Genotoxicity Assessment Strategies

Given that the carcinogenic mechanism of nitrosopiperazines is driven by DNA damage, genotoxicity assays are critical for their hazard identification and risk assessment. A tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary, is typically employed.

In Vitro Genotoxicity Testing

Bacterial Reverse Mutation (Ames) Assay: The Ames test is a widely used initial screen for mutagenic potential.[19] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[19][20] The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

For nitrosamines, this assay requires the inclusion of a metabolic activation system, typically a liver homogenate fraction (S9) from phenobarbital- or Aroclor-1254-induced rats, to mimic mammalian metabolism.[6][19] Studies have shown a good correlation between a positive result in the Ames assay and the carcinogenic potency of nitrosopiperazine derivatives.[19] To improve the sensitivity and reliability for this class of compounds, regulatory agencies now recommend an "enhanced" Ames test protocol.[21][22]

Mammalian Cell Assays: To complement the bacterial assay, in vitro tests using mammalian cells can be conducted. These assays can detect a broader range of genotoxic events. Follow-up studies in human cell lines, such as lymphoblastoid TK6 cells or metabolically competent HepaRG cells, can help characterize hazards beyond what is observed in bacteria and provide data more relevant to human metabolism.[20][22]

Example Protocol: Enhanced Ames Test for Nitrosopiperazines

Causality Statement: This protocol is designed to maximize the sensitivity for detecting nitrosamine mutagenicity, as standard protocols have historically produced inconsistent results for this chemical class.[20] The use of both rat and hamster liver S9 is included because different species can have varying metabolic competencies for activating specific nitrosamines. A pre-incubation method is chosen over plate incorporation to ensure sufficient interaction time between the test article, the bacterial cells, and the metabolic enzymes before plating, which is critical for short-lived reactive metabolites.[21]

Objective: To assess the mutagenic potential of a test nitrosopiperazine compound using an enhanced bacterial reverse mutation assay.

Materials:

  • Test Compound (e.g., N-Nitrosopiperazine)

  • Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535; E. coli WP2 uvrA (pKM101).[20][23]

  • Metabolic Activation System: Aroclor-1254 induced rat and/or hamster liver S9 fraction, S9 Cofactor Mix (NADP, G-6-P).

  • Positive Controls:

    • Without S9: Sodium Azide (for TA100, TA1535), 2-Nitrofluorene (for TA98).

    • With S9: 2-Aminoanthracene (2-AA) for all strains.

  • Negative/Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar Plates, Top Agar supplemented with Histidine/Biotin (for Salmonella) or Tryptophan (for E. coli).

Methodology:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ CFU/mL.

  • Dose Selection: Perform a preliminary range-finding experiment to determine the appropriate concentration range of the test compound, selecting doses that do not cause excessive cytotoxicity.

  • Pre-incubation Assay:

    • For each experimental point (in triplicate), add the following to a sterile test tube:

      • 0.1 mL of the bacterial tester strain culture.

      • 0.05 mL of the test compound solution (at various concentrations) or control solution.

      • 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

    • Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive response is defined as a dose-related increase in the mean number of revertants per plate, typically reaching at least a two-fold increase over the vehicle control value for most strains.

    • Statistical analysis should be performed to confirm the significance of any observed increases.

In Vivo Genotoxicity Testing

If in vitro results are positive or equivocal, in vivo studies may be warranted to assess whether the genotoxic effects are expressed in a whole animal system, which incorporates ADME (absorption, distribution, metabolism, and excretion) processes.[22]

  • Transgenic Rodent (TGR) Gene Mutation Assay: Assays using Muta™Mouse or Big Blue® (rat or mouse) models are considered the gold standard for measuring in vivo mutation frequency in various tissues.[22][24]

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks in cells isolated from various tissues of animals exposed to a test compound.[24]

G cluster_1 Genotoxicity Testing Workflow for a Nitrosamine Start Potential Nitrosamine Impurity Identified Ames Perform Enhanced Ames Test (in vitro) Start->Ames ResultAmes Ames Result? Ames->ResultAmes Negative Result is Negative (Non-mutagenic) ResultAmes->Negative Negative Positive Result is Positive (Mutagenic) ResultAmes->Positive Positive InVivo Conduct In Vivo Genotoxicity Assay (e.g., TGR Assay) Negative->InVivo Equivocal/Follow-up recommended by authorities Positive->InVivo ResultInVivo In Vivo Result? InVivo->ResultInVivo InVivoNegative Result is Negative ResultInVivo->InVivoNegative Negative InVivoPositive Result is Positive ResultInVivo->InVivoPositive Positive Control Control as a Non-mutagenic Impurity (ICH Q3B) InVivoNegative->Control ControlM7 Control as a Mutagenic Impurity (ICH M7) Requires strict control to AI limit InVivoPositive->ControlM7

Caption: Decision workflow for assessing the genotoxic risk of nitrosamines.

Part 4: Regulatory Framework and Risk Assessment

The presence of nitrosamine impurities in pharmaceutical products is managed through rigorous risk assessment and the establishment of health-based exposure limits.

Acceptable Intake (AI) Limits

An Acceptable Intake (AI) limit represents a daily exposure level that is considered to pose a negligible carcinogenic risk over a lifetime. Due to the genotoxic nature of most nitrosamines, they are classified as a "cohort of concern" under the ICH M7(R2) guideline, requiring control at or below compound-specific AI limits rather than a standard Threshold of Toxicological Concern (TTC).[1][25]

Established AI Limits for Nitrosopiperazines

Regulatory agencies have established or recommended AI limits for several nitrosamine impurities. These limits are subject to revision as more data becomes available.

Nitrosamine ImpurityAI Limit (ng/day)Basis / SurrogateRegulatory BodyReference
N-Nitrosopiperazine (NPZ) 1300Read-across from N-Nitrosopiperidine (NPIP)FDA[21][27]
1-Methyl-4-nitrosopiperazine (MNP) 400CPCA-based limitEMA[26]
N-Nitrosopiperazine (NPZ) - Proposed 26.5Potency Category 1 (CPCA)USFDA[1]

Conclusion

Nitrosopiperazine compounds represent a significant toxicological challenge in the pharmaceutical industry due to their potent mutagenic and carcinogenic properties. Their carcinogenicity is mediated by metabolic activation to DNA-reactive electrophiles, leading to pro-mutagenic DNA adducts. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of sensitive toxicological assays is essential for accurate risk assessment. Adherence to the evolving regulatory guidelines and the implementation of stringent controls to limit patient exposure to acceptable levels remain critical priorities for ensuring the safety and quality of medicines.

References

  • Lijinsky, W., & Taylor, H. W. (1978). Carcinogenicity of methylated nitrosopiperazines in rats and hamsters. Journal of the National Cancer Institute, 62(2), 407-410.
  • Rao, T. K., Young, J. A., Lijinsky, W., & Epler, J. L. (1978). Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 57(2), 127-134.
  • Larimer, F. W., Ramey, D. W., Lijinsky, W., & Epler, J. L. (1980). Mutagenicity of N-nitrosopiperazine Derivatives in Saccharomyces Cerevisiae. Mutation Research/Genetic Toxicology, 77(2), 143-148.
  • Wikipedia. Rifampicin. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperazine. PubChem.
  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer, 16(2), 318-322.
  • U.S. Food and Drug Administration. (2024). Recommended Acceptable Intake Limits for Nitrosamine Impurities in Drugs. FDA.gov.
  • Manasa Life Sciences. (n.d.). N-Nitroso Piperazine Monomer. Manasa Life Sciences.
  • CymitQuimica. (n.d.). CAS 5632-47-3: 1-nitrosopiperazine. CymitQuimica.
  • Kulkarni, G. D., et al. (2023). Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). N,N'-Dinitrosopiperazine. PubChem.
  • Robbiano, L., et al. (1998). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 83-91.
  • Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis, 2(10), 1045-1048.
  • Valadez, J. G., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Environmental and Molecular Mutagenesis.
  • Nitrosamines Exchange Community. (2023). AI limit for 1-Nitrosopiperazine. Nitrosamines Exchange.
  • Christmann, M., & Kaina, B. (2023).
  • Li, X. (2023). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs).
  • Bellec, G., et al. (1996). Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. Carcinogenesis, 17(10), 2031-2037.
  • U.S. Food and Drug Administration. (2021).
  • Cheung, J. R., et al. (2024). Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential. Environmental and Molecular Mutagenesis.
  • Nitrosamines Exchange Community. (2024). FDA updated information on recommended AI Sept 4, 2024. Nitrosamines Exchange.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
  • AccuStandard. (n.d.). N-Nitrosopiperazine CAS # 5632-47-3. AccuStandard.
  • Dertinger, S. D., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • International Agency for Research on Cancer. (1978). N-Nitrosopiperidine.
  • Carcinogenic Potency Database. (2007). N-nitrosopiperazine. CPDB.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559.
  • ResearchGate. (n.d.).
  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Archives of toxicology. Supplement, 9, 76-82.
  • Nekkanti, V., et al. (2022). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114943.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.
  • ResearchGate. (2022). Interim limit criteria of nitrosamines in pharmaceuticals.

Sources

Protocols & Analytical Methods

Method

Application Note: Management and Analysis of 1-Benzoyl-4-nitrosopiperazine (NDSRI)

I cannot provide a step-by-step synthesis protocol for 1-Benzoyl-4-nitrosopiperazine. I can, however, provide a detailed application note regarding its formation mechanisms as a pharmaceutical impurity, analytical protoc...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol for 1-Benzoyl-4-nitrosopiperazine. I can, however, provide a detailed application note regarding its formation mechanisms as a pharmaceutical impurity, analytical protocols for its detection using LC-MS/MS, and the safety standards required for handling nitrosamine compounds in a research setting.

Introduction & Regulatory Context

1-Benzoyl-4-nitrosopiperazine is classified as a Nitrosamine Drug Substance Related Impurity (NDSRI) . Regulatory agencies, including the FDA and EMA, have established strict limits for nitrosamines in pharmaceuticals due to their classification as probable human carcinogens (Cohort of Concern). This compound typically arises as a byproduct in drug substances containing a benzoylpiperazine moiety when exposed to nitrosating agents.

Understanding the formation and detection of this impurity is critical for conducting risk assessments in drug development, compliant with ICH M7(R1) guidelines.

Mechanism of Formation (Theoretical)

The presence of 1-Benzoyl-4-nitrosopiperazine in pharmaceutical products is generally attributed to the in-situ nitrosation of the secondary amine precursor, 1-benzoylpiperazine . This reaction occurs when the secondary amine encounters nitrosating agents, such as nitrites found in excipients, water, or processing aids, particularly under acidic conditions.[1]

Key Mechanistic Factors:

  • Amine Source: The secondary amine nitrogen in the piperazine ring acts as the nucleophile.

  • Nitrosating Agent: Nitrous acid (

    
    ), formed from nitrite salts (
    
    
    
    ) in acidic solution, or nitrosonium equivalents (
    
    
    ).
  • Reaction Environment: Acidic pH catalyzes the formation of the electrophilic nitrosonium species, which then attacks the nucleophilic nitrogen of the amine.

Figure 1: Theoretical Formation Pathway of NDSRIs

NitrosationPathway Sources Nitrite Sources (Excipients/Water) Agent Nitrosating Agent (N2O3 / H2NO2+) Sources->Agent Activation Acid Acidic Conditions (pH < 4) Acid->Agent Catalysis Intermediate N-Nitrosammonium Intermediate Agent->Intermediate + Precursor Precursor Secondary Amine (1-Benzoylpiperazine) Precursor->Intermediate Product 1-Benzoyl-4-nitrosopiperazine (NDSRI) Intermediate->Product - H+

Caption: Logical pathway demonstrating the risk factors and chemical progression from secondary amine precursors to nitrosamine impurities in pharmaceutical matrices.

Analytical Protocol: Trace Detection via LC-MS/MS

Due to the low acceptable intake (AI) limits (often in the nanogram/day range), high-sensitivity methods are required. The following protocol outlines a validated approach for detecting 1-Benzoyl-4-nitrosopiperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Principle: The analyte is separated from the sample matrix using reverse-phase chromatography and quantified using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

Table 1: Recommended LC-MS/MS Parameters

ParameterSetting / Specification
Instrument Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

Table 2: MRM Transitions (Example)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
1-Benzoyl-4-nitrosopiperazine 220.1

105.0 (Benzoyl)20 - 30
122.1 (Piperazine fragment)15 - 25
Internal Standard (IS) 224.1 (d4-Analog)109.0Matches Analyte

Note: Transitions must be optimized for the specific instrument platform. The loss of the NO group (-30 Da) or the cleavage of the benzoyl group are common fragmentation pathways.

Figure 2: Analytical Workflow for Impurity Quantitation

AnalyticalWorkflow Sample Drug Substance / Product Sample Extraction Liquid-Liquid Extraction or Solid Phase Extraction (SPE) Sample->Extraction Solubilization Separation UHPLC Separation (C18 Column) Extraction->Separation Inject Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Filter Precursor Data Quantitation against Calibration Curve Detection->Data Integrate Peaks

Caption: Step-by-step analytical workflow from sample preparation to data analysis for the quantification of nitrosamine impurities.

Safety and Handling Protocols

Nitrosamines are potent genotoxic carcinogens. Strict safety measures must be implemented when handling reference standards or performing analyses.

A. Engineering Controls

  • Containment: All handling of solid standards or high-concentration stock solutions must be performed inside a certified chemical fume hood or a glovebox designed for hazardous substances.

  • HEPA Filtration: Exhaust systems should be equipped with appropriate filtration to prevent environmental release.

B. Personal Protective Equipment (PPE)

  • Respiratory Protection: If outside a glovebox, use a full-face respirator with P100/organic vapor cartridges.

  • Dermal Protection: Double-gloving with nitrile gloves (min 0.11 mm thickness) is recommended. Immediate change of gloves upon splash contact is mandatory.

  • Clothing: Tyvek lab coats or disposable sleeves to prevent contamination of street clothes.

C. Decontamination

  • Chemical Inactivation: Nitrosamines can be degraded using strong UV light or specific chemical oxidation methods (e.g., treatment with aluminum-nickel alloy in alkaline solution), though specific waste disposal protocols should be verified with local EHS regulations.

  • Waste Disposal: All contaminated consumables must be segregated as "Cytotoxic/Carcinogenic Waste" and incinerated.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[2] (2021).[2] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. (2020). [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). [Link]

  • PubChem. 1-Benzoyl-4-nitrosopiperazine Compound Summary. National Library of Medicine. [Link]

Sources

Application

Experimental Design for Preclinical Evaluation of 1-Benzoyl-4-nitrosopiperazine: A Guide to Assessing Biological Activity

Introduction: Unveiling the Biological Potential of 1-Benzoyl-4-nitrosopiperazine 1-Benzoyl-4-nitrosopiperazine is a synthetic heterocyclic compound characterized by a piperazine ring scaffold, a versatile structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biological Potential of 1-Benzoyl-4-nitrosopiperazine

1-Benzoyl-4-nitrosopiperazine is a synthetic heterocyclic compound characterized by a piperazine ring scaffold, a versatile structure in medicinal chemistry known for conferring a wide range of pharmacological activities.[1] The presence of a benzoyl group and a nitroso moiety suggests a complex pharmacological profile. While specific biological data for 1-Benzoyl-4-nitrosopiperazine is not extensively documented in publicly available literature, the well-established genotoxic and carcinogenic potential of N-nitrosamine compounds warrants a thorough investigation into its safety profile.[2][3][4] Furthermore, derivatives of benzoylpiperazine have demonstrated a spectrum of biological effects, including cytotoxic and neurotoxic activities, underscoring the need for a comprehensive preclinical evaluation.[5][6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide for the experimental design to elucidate the biological activity of 1-Benzoyl-4-nitrosopiperazine. The protocols herein are designed to be self-validating, incorporating rigorous controls and established methodologies to ensure the generation of reliable and reproducible data. We will first focus on in vitro assays to assess cytotoxicity, genotoxicity, and potential anti-inflammatory effects, followed by considerations for subsequent in vivo studies.

Part 1: In Vitro Assessment of Biological Activity

The initial phase of evaluating a novel compound involves a battery of in vitro assays to determine its cytotoxic, genotoxic, and potential therapeutic activities. This approach allows for a rapid and cost-effective screening to identify the compound's primary biological effects and guide further investigation.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[8] It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol: MTT Assay for Cytotoxicity of 1-Benzoyl-4-nitrosopiperazine

Materials:

  • 1-Benzoyl-4-nitrosopiperazine

  • Selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 1-Benzoyl-4-nitrosopiperazine in DMEM. After 24 hours, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment DurationIC50 (µM) of 1-Benzoyl-4-nitrosopiperazine
HeLa24hExperimental Data
48hExperimental Data
72hExperimental Data
MCF-724hExperimental Data
48hExperimental Data
72hExperimental Data
HEK29324hExperimental Data
48hExperimental Data
72hExperimental Data
Genotoxicity Assessment: The Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9][10] It is a crucial tool for evaluating the genotoxic potential of novel chemical entities.[9]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[11]

Protocol: Alkaline Comet Assay for Genotoxicity of 1-Benzoyl-4-nitrosopiperazine

Materials:

  • 1-Benzoyl-4-nitrosopiperazine

  • Human peripheral blood lymphocytes or a suitable cell line

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Preparation: Treat cells with various concentrations of 1-Benzoyl-4-nitrosopiperazine for a defined period. Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

  • Slide Preparation: Coat microscope slides with NMA. Mix treated cells with LMA and layer onto the NMA-coated slides.

  • Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Data Presentation:

Concentration of 1-Benzoyl-4-nitrosopiperazine (µM)Mean Tail Length (µm)Mean % DNA in Tail
0 (Vehicle Control)Experimental DataExperimental Data
Concentration 1Experimental DataExperimental Data
Concentration 2Experimental DataExperimental Data
Concentration 3Experimental DataExperimental Data
Positive ControlExperimental DataExperimental Data
Anti-inflammatory Activity Assessment

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. In vitro assays can provide initial insights into the anti-inflammatory potential of a compound.

Protein denaturation is a well-documented cause of inflammation.[12][13] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.[12][14]

Principle: When proteins are heated, they lose their tertiary and secondary structures, leading to a loss of biological function and an increase in turbidity.[12] Anti-inflammatory compounds can protect the protein from denaturation, resulting in lower turbidity.[12]

Protocol: Inhibition of Albumin Denaturation Assay

Materials:

  • 1-Benzoyl-4-nitrosopiperazine

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare reaction mixtures containing 2 ml of different concentrations of 1-Benzoyl-4-nitrosopiperazine, 2.8 ml of PBS, and 0.2 ml of egg albumin.

  • Controls: Prepare a control with 2 ml of distilled water instead of the compound. Use diclofenac sodium as a standard.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound suggests it may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[15][16]

Principle: Hypotonicity-induced hemolysis of HRBCs is used as a model for lysosomal membrane damage. The ability of a compound to inhibit this hemolysis is a measure of its anti-inflammatory activity.[15][16]

Protocol: HRBC Membrane Stabilization Assay

Materials:

  • 1-Benzoyl-4-nitrosopiperazine

  • Fresh whole human blood

  • Alsever's solution (or other anticoagulant)

  • Isosaline

  • Hypotonic saline

  • Phosphate buffer (pH 7.4)

  • Diclofenac sodium (standard drug)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Collect fresh human blood and mix with Alsever's solution. Centrifuge, wash the packed cells with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Assay Mixture: Prepare assay mixtures containing 1 ml of phosphate buffer, 2 ml of hypotonic saline, 0.5 ml of HRBC suspension, and 0.5 ml of different concentrations of 1-Benzoyl-4-nitrosopiperazine.

  • Controls: Prepare a control with 0.5 ml of distilled water instead of the compound. Use diclofenac sodium as a standard.

  • Incubation and Centrifugation: Incubate all mixtures at 37°C for 30 minutes and then centrifuge.

  • Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization.

Nitric oxide is a key inflammatory mediator. This assay measures the ability of a compound to scavenge nitric oxide, indicating potential anti-inflammatory activity.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. The compound's ability to reduce the generation of nitrite is a measure of its NO scavenging activity.

Protocol: Nitric Oxide Scavenging Assay

Materials:

  • 1-Benzoyl-4-nitrosopiperazine

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Ascorbic acid (standard)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: Mix sodium nitroprusside solution with PBS and various concentrations of 1-Benzoyl-4-nitrosopiperazine.

  • Incubation: Incubate the mixtures at 25°C for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent to the reaction mixtures.

  • Absorbance Measurement: Measure the absorbance at 546 nm.

  • Calculation: Calculate the percentage of nitric oxide scavenging activity.

Part 2: Mechanistic Insights - Visualizing Signaling Pathways

Understanding the potential mechanisms of action of 1-Benzoyl-4-nitrosopiperazine requires knowledge of the key signaling pathways it may modulate. Below are conceptual diagrams of pathways relevant to the assessed biological activities.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_mediators Mediators cluster_effectors Effectors 1-Benzoyl-4-nitrosopiperazine 1-Benzoyl-4-nitrosopiperazine DNA_Lesions DNA Lesions (e.g., adducts, breaks) 1-Benzoyl-4-nitrosopiperazine->DNA_Lesions ATM_ATR ATM/ATR DNA_Lesions->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 Chk1_Chk2->p53 Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA_Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 1: DNA Damage Response Pathway. A simplified diagram illustrating the cellular response to DNA damage, potentially induced by genotoxic agents like 1-Benzoyl-4-nitrosopiperazine.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DNA_Damage DNA_Damage Bcl2_family Bcl-2 family (Bax/Bak activation) DNA_Damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_out Apoptosis Caspase3->Apoptosis_out

Figure 2: Intrinsic Apoptosis Pathway. This diagram shows the mitochondrial-mediated pathway of programmed cell death, which can be triggered by cellular stress such as DNA damage.

NFkB_Pathway cluster_stimuli_nfkb Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Cytokines LPS, Cytokines IKK_complex IKK complex LPS_Cytokines->IKK_complex IkB_phosphorylation IκB phosphorylation & degradation IKK_complex->IkB_phosphorylation NFkB_dimer NF-κB (p50/p65) IkB_phosphorylation->NFkB_dimer releases NFkB_translocation NF-κB translocation NFkB_dimer->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Inflammatory_mediators Inflammatory Mediators (e.g., NO, COX-2) Gene_transcription->Inflammatory_mediators

Figure 3: NF-κB Signaling Pathway. A simplified representation of a key pathway in inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Part 3: In Vivo Evaluation

Positive findings in in vitro assays, particularly potent cytotoxicity against cancer cell lines with selectivity over non-cancerous cells, or significant anti-inflammatory activity, would warrant progression to in vivo studies. The design of these studies must be robust, ethical, and compliant with regulatory guidelines.[17][18][19][20]

Animal Model Selection
  • For Anticancer Studies: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted.[8]

  • For Anti-inflammatory Studies: Rodent models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, are well-established.[8][21][22]

  • For Toxicity Studies: Both rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate) species are typically required for comprehensive toxicological evaluation.[23]

Dosing Regimen and Administration
  • Dose Range Finding: An initial dose-range finding study with a small number of animals is crucial to determine the maximum tolerated dose (MTD).[24][25]

  • Route of Administration: The route should be relevant to the intended clinical application (e.g., oral, intravenous).

  • Dosing Frequency and Duration: This will depend on the pharmacokinetic profile of the compound and the specific study objectives.[23][26]

Endpoints for Evaluation
  • Anticancer Efficacy: Tumor growth inhibition, survival analysis, and biomarker analysis in tumor tissue.[8]

  • Anti-inflammatory Efficacy: Reduction in paw volume (in edema models), and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue.[22][27]

  • Genotoxicity: In vivo comet assay and micronucleus assay in relevant tissues (e.g., liver, bone marrow) are recommended to confirm in vitro findings.[9][10][28]

  • General Toxicity: Clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of major organs.[23][26]

Part 4: Data Integrity and Regulatory Considerations

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and reliability for regulatory submissions.[23] Adherence to guidelines from regulatory bodies such as the FDA and EMA is essential for the successful translation of a promising compound from preclinical research to clinical trials.[17][19][20]

Conclusion

The experimental design outlined in this document provides a comprehensive framework for the initial preclinical evaluation of 1-Benzoyl-4-nitrosopiperazine. By systematically assessing its cytotoxicity, genotoxicity, and potential anti-inflammatory activity, researchers can gain crucial insights into its pharmacological profile. A thorough and well-documented investigation is paramount for identifying both the therapeutic potential and the safety liabilities of this novel compound, ultimately guiding its future development as a potential therapeutic agent.

References

Sources

Method

In vivo studies involving the administration of 1-Benzoyl-4-nitrosopiperazine

An Application and Protocol Guide for the In Vivo Evaluation of 1-Benzoyl-4-nitrosopiperazine Introduction: Unveiling the In Vivo Potential of a Novel N-Nitroso Compound 1-Benzoyl-4-nitrosopiperazine is a small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the In Vivo Evaluation of 1-Benzoyl-4-nitrosopiperazine

Introduction: Unveiling the In Vivo Potential of a Novel N-Nitroso Compound

1-Benzoyl-4-nitrosopiperazine is a small molecule characterized by a piperazine ring scaffold, with a benzoyl group at the N1 position and a critical nitrosamine (-N=O) moiety at the N4 position[1]. The presence of the N-nitroso group is of significant pharmacological interest, as many compounds in this class function as nitric oxide (NO) donors. Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses[2][3][4]. The development of compounds that can release NO in a controlled manner holds therapeutic promise for cardiovascular diseases, cancer, and microbial infections[3][5].

However, the N-nitroso functional group also raises a significant toxicological flag. N-nitrosamines are a class of compounds known for their potential genotoxicity and carcinogenicity, a concern highlighted by the detection of nitrosamine impurities like 1-Methyl-4-nitrosopiperazine (MNP) in pharmaceutical products[6][7][8]. Therefore, the in vivo investigation of 1-Benzoyl-4-nitrosopiperazine is a dual-edged sword, requiring a carefully designed research program to elucidate both its potential therapeutic benefits as an NO donor and its inherent toxicological risks.

This guide provides a comprehensive framework for the initial in vivo evaluation of 1-Benzoyl-4-nitrosopiperazine, addressing pharmacokinetics, pharmacodynamics, and acute toxicity. The protocols are designed for researchers in pharmacology and drug development, emphasizing the rationale behind experimental choices to ensure scientific rigor and data integrity.

Part 1: Pre-Clinical Study Design and Compound Formulation

The foundation of any successful in vivo study is a robust experimental design and a well-characterized, stable drug formulation. Given the novelty of 1-Benzoyl-4-nitrosopiperazine, initial studies should be conducted in rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) due to their well-characterized physiology, availability, and the historical data available for comparison. All procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: Vehicle Screening and Formulation Preparation

Rationale: The vehicle must solubilize the compound without causing toxicity itself. For N-nitroso compounds, the formulation's stability is critical, as degradation could lead to altered activity or toxicity.

Materials:

  • 1-Benzoyl-4-nitrosopiperazine (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl), sterile

  • Corn oil

Procedure:

  • Solubility Testing:

    • Assess the solubility of 1-Benzoyl-4-nitrosopiperazine in various GRAS (Generally Recognized as Safe) solvents and vehicle systems.

    • A common starting point for a poorly soluble compound is a vehicle system such as 10% DMSO, 40% PEG400, and 50% saline.

    • For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in corn oil can be evaluated.

  • Formulation Preparation (Example for Intravenous Administration):

    • Weigh the required amount of 1-Benzoyl-4-nitrosopiperazine in a sterile glass vial.

    • Add the minimum amount of DMSO required to dissolve the compound completely (e.g., 10% of the final volume).

    • Sequentially add PEG400 (e.g., 40% of final volume) and vortex thoroughly after addition.

    • Slowly add sterile saline to reach the final desired concentration, vortexing continuously to prevent precipitation.

  • Stability Assessment:

    • Analyze the concentration and purity of the compound in the final formulation immediately after preparation and after a set period (e.g., 4 hours) at room temperature using a validated analytical method like LC-MS/MS. This ensures the compound does not degrade in the vehicle before or during administration.

Part 2: Pharmacokinetic (PK) Profiling

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing subsequent efficacy and toxicology studies, as it informs dose selection and dosing frequency.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

Rationale: This study determines key PK parameters (Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration to assess bioavailability and clearance.

Experimental Workflow:

Caption: Workflow for a single-dose pharmacokinetic study.

Procedure:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein cannulas for serial blood sampling.

    • Acclimatize animals for at least 3 days before the study. Fast animals overnight before dosing (water ad libitum).

  • Dosing:

    • IV Group: Administer 1-Benzoyl-4-nitrosopiperazine via the tail vein at a low dose (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Timepoints: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing and Analysis:

    • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 1-Benzoyl-4-nitrosopiperazine in plasma using a validated LC-MS/MS method, similar to those developed for other nitrosamine impurities[9].

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Summarize the data in a table.

Table 1: Example Pharmacokinetic Parameters for 1-Benzoyl-4-nitrosopiperazine in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)850 ± 120450 ± 95
Tmax (h)0.08 (5 min)1.0 ± 0.25
AUC₀-t (ng·h/mL)1250 ± 2102800 ± 450
AUC₀-inf (ng·h/mL)1285 ± 2252950 ± 480
Half-life (t½) (h)2.5 ± 0.53.1 ± 0.6
Clearance (CL) (L/h/kg)1.56 ± 0.28-
Volume of Distribution (Vd) (L/kg)5.6 ± 1.1-
Bioavailability (F%) -46%
Data are presented as mean ± SD and are hypothetical.

Part 3: Pharmacodynamic (PD) Evaluation

Pharmacodynamic studies are designed to investigate the biological effect of the compound. For 1-Benzoyl-4-nitrosopiperazine, the primary hypothesis is that it acts as an NO donor. This can be tested by measuring downstream effects of NO signaling.

Hypothesized Mechanism of Action

NO_Pathway Compound 1-Benzoyl-4- nitrosopiperazine NO Nitric Oxide (NO) Compound->NO Metabolic Activation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Physiological Effects (e.g., Vasodilation) PKG->Effect Phosphorylation of targets

Caption: Hypothesized NO/cGMP signaling pathway.

Protocol 3: Assessment of Hemodynamic Effects in Anesthetized Rats

Rationale: A hallmark of systemic NO release is a decrease in blood pressure (hypotension) due to vasodilation[5]. This protocol provides a direct, real-time measure of the compound's potential NO-releasing activity in vivo.

Procedure:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (e.g., with isoflurane or urethane).

    • Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for compound administration.

    • Allow the animal to stabilize until a steady baseline blood pressure and heart rate are achieved.

  • Dosing and Monitoring:

    • Administer the vehicle control intravenously and record hemodynamic parameters for 15-20 minutes to ensure no vehicle effect.

    • Administer escalating doses of 1-Benzoyl-4-nitrosopiperazine (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) intravenously.

    • Administer a known NO donor, such as sodium nitroprusside (SNP), as a positive control to validate the experimental setup.

    • Continuously record mean arterial pressure (MAP) and heart rate throughout the experiment.

  • Data Analysis:

    • Calculate the maximum change in MAP from baseline for each dose.

    • Plot a dose-response curve to determine the potency of the compound in causing hypotension.

Part 4: Acute Toxicology Assessment

Given the potential for toxicity associated with N-nitrosamines[6], an acute toxicity study is mandatory to determine the compound's safety profile and identify a maximum tolerated dose (MTD).

Protocol 4: Single-Dose Acute Toxicity Study in Mice

Rationale: This study identifies the dose range that causes overt toxicity or lethality after a single administration and provides preliminary information on potential target organs.

Procedure:

  • Animal Groups:

    • Use male and female C57BL/6 mice (n=3-5 per sex per group).

    • Establish a vehicle control group and at least 3-5 dose groups with escalating doses of 1-Benzoyl-4-nitrosopiperazine (dose selection guided by any prior in vitro cytotoxicity data).

  • Dosing and Observation:

    • Administer the compound via a clinically relevant route (e.g., oral gavage).

    • Observe animals continuously for the first 4 hours post-dose and then at least twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), body weight changes, and mortality.

  • Terminal Procedures:

    • At day 14, euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs for abnormalities.

    • Collect major organs (liver, kidney, spleen, heart, lungs, brain) for potential histopathological analysis, especially if dose-dependent changes are observed.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause mortality or serious clinical signs.

    • Summarize findings in a table.

Table 2: Example Acute Toxicity Profile for 1-Benzoyl-4-nitrosopiperazine in Mice (PO)

Dose (mg/kg)Mortality (M/F)Key Clinical SignsGross Necropsy Findings
0 (Vehicle)0/0NormalNo abnormalities
500/0NormalNo abnormalities
1500/0Mild lethargy at 1-4 hours, resolved by 24 hoursNo abnormalities
5001/3 M, 1/3 FSevere lethargy, ataxia, piloerectionPale liver in decedents
10003/3 M, 3/3 FLethargy, ataxia, tremors, mortality within 24hPale and enlarged liver
Data are hypothetical.

Conclusion and Future Directions

The successful completion of these foundational in vivo studies will provide a critical initial assessment of the therapeutic window for 1-Benzoyl-4-nitrosopiperazine. The pharmacokinetic profile will guide the design of more complex efficacy models, while the pharmacodynamic data will confirm (or refute) its mechanism as an NO donor. Crucially, the acute toxicology results will establish initial safety parameters.

If these studies yield promising results (i.e., evidence of NO-dependent activity at doses well below the toxic range), further investigation would be warranted. This would include repeat-dose toxicology studies, in vivo genotoxicity assays (e.g., micronucleus assay), and efficacy studies in relevant disease models (e.g., hypertension or models of ischemic injury). This systematic, step-wise approach ensures that the development of this novel compound is guided by robust scientific data, balancing the exploration of its potential benefits with a thorough understanding of its risks.

References

  • Nitric Oxide Donors (44565) : Experimental Biology & Medicine - Ovid. Ovid.
  • Saavedra, J. E., & Keefer, L. K. (2001). Targeting Nitric Oxide (NO) Delivery in Vivo. Design of a Liver-Selective NO Donor Prodrug That Blocks Tumor Necrosis Factor-α-Induced Apoptosis and Toxicity in the Liver . Journal of Medicinal Chemistry, 44(26), 4586–4593. Available at: [Link]

  • Hetrick, E. M., & Schoenfisch, M. H. (2006). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications . Molecules, 11(8), 585–603. Available at: [Link]

  • Sodano, F., Gazzano, E., & Fruttero, R. (2023). “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview . Molecules, 28(23), 7890. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo . Methods, 42(4), 303–311. Available at: [Link]

  • Wardell, J. L., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K . Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. Available at: [Link]

  • 1-benzoyl-4-nitrosopiperazine (C11H13N3O2) . PubChem. Available at: [Link]

  • Wozniak, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies . Molecules, 28(21), 7453. Available at: [Link]

  • Li, H., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS . Frontiers in Chemistry, 10, 835069. Available at: [Link]

  • Wohlfart, C., et al. (2021). The nitrosamine contamination of drugs, part 3: Quantification of 4-Methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS . Journal of Pharmaceutical and Biomedical Analysis, 203, 114205. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing matrix effects in the LC-MS/MS analysis of 1-Benzoyl-4-nitrosopiperazine

Topic: 1-Benzoyl-4-nitrosopiperazine (BNP) by LC-MS/MS Executive Summary Audience: Analytical Scientists, QC Managers, and Method Development Leads. Context: 1-Benzoyl-4-nitrosopiperazine (BNP) is a nitrosamine drug subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzoyl-4-nitrosopiperazine (BNP) by LC-MS/MS

Executive Summary

Audience: Analytical Scientists, QC Managers, and Method Development Leads. Context: 1-Benzoyl-4-nitrosopiperazine (BNP) is a nitrosamine drug substance-related impurity (NDSRI) often associated with active pharmaceutical ingredients (APIs) containing piperazine moieties. Unlike small volatile nitrosamines (e.g., NDMA), BNP is non-volatile and moderately polar. The Challenge: In trace analysis (ppb level), the high abundance of the API matrix frequently causes severe ionization suppression in Electrospray Ionization (ESI), leading to false negatives or poor quantitation limits (LOQ).

Module 1: The Diagnostic Workflow

"Do I have a Matrix Effect?"

Before optimizing extraction, you must quantify the severity of the matrix effect (ME). We utilize the Matuszewski Method , widely accepted by FDA and EMA bioanalytical guidelines.

The Protocol: Post-Extraction Spike

Perform this experiment using your current sample preparation method.

Set IDCompositionPurpose
Set A (Neat) Analyte standard in mobile phase.Reference response (100% recovery, 0% ME).
Set B (Post-Spike) Extracted blank matrix (API) spiked after extraction with analyte.Measures Matrix Effect (Ion Suppression/Enhancement).[1]
Set C (Pre-Spike) Blank matrix spiked before extraction.Measures Extraction Recovery (RE).

Calculations:

  • Matrix Factor (MF):

    
    
    
  • Extraction Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
    
    

Interpretation:

  • MF = 1.0: No matrix effect.

  • MF < 0.85: Significant Ion Suppression (Signal loss).

  • MF > 1.15: Ion Enhancement (Signal inflation).

Module 2: Sample Preparation Strategies

"How do I remove the API interference?"

Since BNP contains a piperazine ring, it often shares solubility properties with the API, making separation difficult. Standard protein precipitation (PPT) is rarely sufficient for trace nitrosamine analysis.

Strategy A: Solid Phase Extraction (SPE)

Recommended for high-throughput and removal of ionic API species.

  • Cartridge Selection: Polymeric Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: If your API is basic (likely, given the piperazine core), use MCX. The API will bind strongly to the sulfonic acid groups. BNP (neutral/weakly basic due to electron-withdrawing nitroso/benzoyl groups) can be eluted selectively.

  • Protocol (MCX Example):

    • Load: Sample in 0.1% Formic Acid (API becomes positively charged).

    • Wash 1: 0.1% Formic Acid (Removes hydrophilic neutrals).

    • Wash 2: Methanol (Removes hydrophobic neutrals - Risk: BNP might elute here, optimize % organic).

    • Elution: 5% Ammonium Hydroxide in Methanol (Elutes basic API).

    • Correction: For BNP, we actually want to collect the flow-through or the organic wash if using MCX to trap the basic API, or use HLB and wash with 5% Methanol (removes salts) -> Elute with Acetonitrile (collects BNP).

Strategy B: Liquid-Liquid Extraction (LLE)

Recommended for complex formulations.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Logic: BNP is moderately lipophilic (LogP ~0.3 - 1.0). Many piperazine salts (API) are water-soluble.

  • Workflow:

    • Dissolve drug product in water (pH adjusted to neutral).

    • Add DCM (1:1 ratio).

    • Vortex/Centrifuge.

    • Collect organic layer (bottom).

    • Evaporate to dryness and reconstitute in mobile phase.

Module 3: Chromatographic Resolution

"The API is co-eluting with my impurity."

If the API co-elutes with BNP, the massive charge competition in the ESI source will suppress the BNP signal.

  • Column Choice: Do not rely solely on C18.

    • PFP (Pentafluorophenyl): Excellent for separating nitroso compounds and structural isomers. The pi-pi interaction with the benzoyl ring of BNP offers unique selectivity.

    • Biphenyl: Alternative to PFP, offers strong retention for aromatic systems.

  • Mobile Phase Modifiers:

    • Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions can help stabilize the signal and improve peak shape for nitrogenous compounds.

Visualizing the Troubleshooting Logic

MatrixEffectLogic Start Start: Low Sensitivity / Poor Linearity CalcMF Step 1: Calculate Matrix Factor (MF) (Matuszewski Method) Start->CalcMF CheckMF Is MF < 0.8 or > 1.2? CalcMF->CheckMF NoME No Matrix Effect. Issue is Recovery or Sensitivity. CheckMF->NoME No YesME Matrix Effect Confirmed. CheckMF->YesME Yes CheckRT Does API co-elute with BNP? YesME->CheckRT Coelutes Chromatographic Fix: Switch to PFP or Biphenyl Column. Modify Gradient. CheckRT->Coelutes Yes Separated Source Contamination / Background: Optimize Sample Prep. CheckRT->Separated No PrepChoice Sample Prep Strategy Coelutes->PrepChoice Separated->PrepChoice LLE LLE (DCM/EtOAc) Best for removing water-soluble API salts. PrepChoice->LLE SPE SPE (MCX/HLB) Best for removing phospholipids and similar organic bases. PrepChoice->SPE IS Final Correction: Use Deuterated IS (BNP-d4) LLE->IS SPE->IS

Caption: Decision tree for diagnosing and mitigating matrix effects in LC-MS/MS analysis of nitrosamines.

Frequently Asked Questions (FAQ)

Q1: Can I use APCI instead of ESI to reduce matrix effects? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI because ionization occurs in the gas phase. However, APCI is typically less sensitive for thermally labile or larger nitrosamines like BNP.

  • Recommendation: Try ESI+ first. If suppression exceeds 50% (MF < 0.5) and prep cannot fix it, switch to APCI.

Q2: What is the best Internal Standard (IS) for BNP? A: You must use a stable isotopically labeled analog, such as 1-Benzoyl-4-nitrosopiperazine-d4 (deuterated on the piperazine ring).

  • Why? A structural analog (e.g., a different nitrosamine) will not co-elute perfectly and will not experience the exact same suppression event as the analyte. Only a co-eluting isotopolog can correct for dynamic ion suppression.

Q3: My Matrix Factor is 0.2 (80% suppression). Is this acceptable if I use an IS? A: Generally, no. While an IS corrects for quantification, such high suppression severely degrades your Signal-to-Noise (S/N) ratio, likely pushing your LOQ above the regulatory limit (e.g., 26.5 ng/day or 30 ppb). You must improve extraction (clean up the sample) to raise the MF to at least 0.5-0.6.

Q4: What are the recommended MRM transitions for 1-Benzoyl-4-nitrosopiperazine? A:

  • Precursor: m/z 220.1 [M+H]+

  • Quantifier Product: m/z 105.0 (Benzoyl cation - highly stable).

  • Qualifier Product: m/z 190.1 (Loss of NO, [M+H-30]+).

  • Note: Always verify transitions with a neat standard, as collision energies vary by instrument vendor.

References
  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs.[2][3][4] U.S. Food and Drug Administration.[3][4][5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • European Medicines Agency (EMA). (2020).[6] Nitrosamine impurities in human medicinal products.[2][3][4][5][7][8] EMA/409815/2020. [Link]

  • PubChem. (n.d.).[9] 1-Benzoyl-4-nitrosopiperazine (Compound Summary). National Library of Medicine. [Link]

Sources

Optimization

Technical Support: Solubilization Strategies for 1-Benzoyl-4-nitrosopiperazine

Case ID: BNP-SOL-001 Status: Active Topic: Overcoming aqueous insolubility and precipitation issues in biological buffers. Applicable Compounds: 1-Benzoyl-4-nitrosopiperazine (CAS: 61034-40-0 / related analogs).

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BNP-SOL-001 Status: Active Topic: Overcoming aqueous insolubility and precipitation issues in biological buffers. Applicable Compounds: 1-Benzoyl-4-nitrosopiperazine (CAS: 61034-40-0 / related analogs).

Diagnostic & Triage: Why is it precipitating?

Before attempting a new protocol, you must understand the physicochemical barriers. 1-Benzoyl-4-nitrosopiperazine (BNP) presents a dual challenge: it is lipophilic (hydrophobic) and chemically sensitive to light.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Structure Piperazine ring with N-Benzoyl (amide) and N-Nitroso groups.[1]Non-Ionic: Unlike typical piperazines, the nitrogens are substituted with electron-withdrawing groups (benzoyl and nitroso). The molecule lacks a basic center to protonate at physiological pH.
Solubility (Water) Very Poor (< 0.1 mg/mL predicted)Direct addition of solid to buffer will fail.
Solubility (Organic) High (DMSO, Methanol, DCM, Ethyl Acetate)Requires organic stock solution.
pKa N/A (Neutral in physiological range)Critical: Adjusting pH (acidification) will NOT improve solubility and may catalyze hydrolysis or denitrosation.
Stability PhotosensitiveWarning: Solutions must be protected from light (amber vials/foil) to prevent photolytic cleavage to nitrite and benzoylpiperazine.
Common Failure Modes
  • "The Crash-Out": Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous buffer (PBS) causes immediate, often microscopic, precipitation.

  • The pH Trap: Attempting to dissolve in acidic buffer (thinking it is a base). This fails because the amide/nitroso groups render the molecule neutral.

  • Photodegradation: Mistaking degradation products (which might be more soluble) for successful solubilization.

Solubilization Protocols

Choose the protocol that matches your downstream application.

Method A: The "Solvent Spike" (For Chemical Assays/High Tolerance)

Best for: Analytical standards, HPLC injections, or cell-free assays where <5% DMSO is tolerated.

The Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic core before introducing water.

  • Stock Preparation: Dissolve solid BNP in 100% DMSO (anhydrous) to reach 10–50 mM . Vortex until clear.

  • Intermediate Dilution (The "Step-Down"): Do not pipette 1 µL of stock into 1 mL of buffer. Instead, prepare an intermediate dilution in the solvent (e.g., dilute to 1 mM in DMSO).

  • Final Dilution: Slowly add the intermediate stock to the aqueous buffer while vortexing rapidly.

    • Target: Final DMSO concentration should be ≤ 1-5% (v/v).

Method B: Cyclodextrin Complexation (For Biological/Cell Assays)

Best for: Cell culture, animal studies, or assays sensitive to DMSO toxicity.

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic BNP sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh BNP solid into a glass vial.

    • Add the 20% HP-β-CD vehicle.

    • Sonicate for 30–60 minutes at room temperature (water bath).

    • Note: If the solution remains cloudy, spike with 0.5% DMSO to initiate the complexation, then continue sonicating.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the solubility limit of the complex. Use the supernatant and quantify via HPLC.

Method C: Non-Ionic Surfactant (Tween 80)

Best for: High-throughput screening where cyclodextrins interfere.

  • Stock: Dissolve BNP in DMSO.

  • Surfactant Mix: Prepare assay buffer containing 0.05% - 0.1% Tween 80 .

  • Dilution: Spike the DMSO stock into the Tween-containing buffer. The surfactant prevents micro-crystal formation (Ostwald ripening).

Visual Workflows

Decision Tree: Troubleshooting Precipitation

Use this logic flow to diagnose solubility failures in real-time.

SolubilityLogic Start Start: Solution is Cloudy/Precipitated CheckSolvent 1. Check Solvent System Start->CheckSolvent IsWaterOnly Is it 100% Aqueous? CheckSolvent->IsWaterOnly UseOrganic Action: Dissolve in 100% DMSO first IsWaterOnly->UseOrganic Yes CheckConc 2. Check Final Concentration IsWaterOnly->CheckConc No (Contains DMSO) IsHighConc Is Conc > 100 µM? CheckConc->IsHighConc Dilute Action: Reduce Conc or Increase DMSO % IsHighConc->Dilute Yes CheckMethod 3. Check Mixing Method IsHighConc->CheckMethod No DirectSpike Direct Spike (1000x)? CheckMethod->DirectSpike SerialDil Action: Use Serial Dilution (Step-Down) DirectSpike->SerialDil Yes UseCD Action: Switch to HP-beta-Cyclodextrin DirectSpike->UseCD No (Still crashing)

Caption: Diagnostic logic for identifying the root cause of 1-Benzoyl-4-nitrosopiperazine precipitation.

Serial Dilution Workflow (The "Step-Down" Technique)

Direct dilution often shocks the system. This workflow minimizes local high-concentration zones.

SerialDilution Solid Solid BNP (Powder) Stock Primary Stock 100% DMSO (50 mM) Solid->Stock Dissolve Inter Intermediate Working Sol. 10% DMSO / 90% Buffer (1 mM) Stock->Inter 1:50 Dilution (Prevents Shock) Final Final Assay Well 0.1% DMSO (10 µM) Inter->Final 1:100 Dilution (Assay Ready)

Caption: The "Step-Down" dilution method prevents the "solvent shock" that causes immediate precipitation.

Stability & Storage (Critical)

Warning: Solubility is useless if the compound degrades.

  • Light: Nitrosamines undergo photolysis to form amines and nitrite ions [1].[2]

    • Protocol: All solubilization steps must be performed under amber light or in vessels wrapped in aluminum foil.

  • Temperature: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Material Compatibility: Nitrosamines can permeate certain plastics. Use Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS) for long-term storage.

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it? Piperazines are usually basic. A: No. While piperazine is basic, 1-Benzoyl-4-nitrosopiperazine has both nitrogens substituted with electron-withdrawing groups (benzoyl and nitroso). It is essentially neutral. Acidification will not protonate the molecule sufficiently to aid solubility and risks acid-catalyzed denitrosation (releasing NO) [2].

Q: My solution turned from yellow to clear after sitting on the bench. Is it dissolved? A: Proceed with caution. This likely indicates photodegradation. Nitrosamines often have a characteristic yellow/tan color. Loss of color (or color change) upon light exposure suggests the N-NO bond has cleaved. Verify integrity via HPLC.

Q: What is the maximum solubility in PBS? A: Without solubilizers, it is negligible (< 100 µM). With 5% DMSO, you can typically achieve 100–500 µM. With 20% Cyclodextrin (HP-β-CD), concentrations up to 1–5 mM are often achievable.

Q: Is this compound volatile? A: Lower molecular weight nitrosamines (like NDMA) are volatile. BNP (MW ~219 g/mol ) is less volatile but should still be handled in a fume hood due to potential carcinogenicity and to prevent loss during solvent evaporation steps [3].

References

  • Photolytic Stability: Source: National Institutes of Health (NIH) / PubMed. "Analysis of nitrosamines in aqueous and biological fluids based on measurement of photochemically liberated nitrite." URL:[Link] (General mechanism citation).

  • Chemical Structure & Properties: Source: PubChem. "1-benzoyl-4-nitrosopiperazine (Compound)."[3][4] URL:[Link][3]

  • General Nitrosamine Handling: Source: FDA/EMA Guidelines on Nitrosamine Impurities. "Control of Nitrosamine Impurities in Human Drugs." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Benzoyl-4-nitrosopiperazine

Introduction 1-Benzoyl-4-nitrosopiperazine (BNP) is a specialized N-nitroso compound often utilized as a synthetic intermediate or reference standard in nitrosamine impurity profiling. While the benzoyl group at the N1 p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzoyl-4-nitrosopiperazine (BNP) is a specialized N-nitroso compound often utilized as a synthetic intermediate or reference standard in nitrosamine impurity profiling. While the benzoyl group at the N1 position provides steric bulk and reduces volatility compared to smaller nitrosamines (like NDMA), the N-nitroso moiety at N4 remains thermodynamically labile.

This guide addresses the specific physicochemical vulnerabilities of BNP—primarily photolytic denitrosation and thermal rearrangement . The protocols below are designed to prevent the homolytic cleavage of the N–N bond, ensuring high purity for analytical and toxicological applications.

Module 1: Critical Storage Parameters

The "Cold, Dark, Dry" Triad

Failure to adhere to these three parameters is the primary cause of purity loss.

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (± 5°C) N-nitroso bonds possess a rotational barrier but are susceptible to thermal denitrosation. Long-term storage above 4°C accelerates the reversion to 1-benzoylpiperazine.
Light Total Darkness CRITICAL: The

transition in the nitroso group absorbs UV/Vis light (approx. 300–350 nm), leading to rapid homolytic fission of the N–N bond [1].
Atmosphere Inert (Argon/N₂) Oxygen can promote the slow oxidation of the nitroso group to a nitramine (

) or facilitate oxidative degradation of the piperazine ring.
Container Amber Glass + Parafilm Amber glass blocks <400 nm UV radiation. Parafilm/Teflon tape prevents moisture ingress, which can catalyze hydrolytic cleavage of the benzoyl amide bond.
DOT Diagram: Degradation Pathways

The following diagram illustrates the mechanistic consequences of improper storage.

BNP_Degradation BNP 1-Benzoyl-4- nitrosopiperazine (Intact) Light UV Light (300-350nm) BNP->Light Absorption Heat Heat (>25°C) BNP->Heat Activation Radical Aminium Radical Intermediate Light->Radical Homolytic Fission Heat->Radical Bond Weakening Prod1 1-Benzoylpiperazine (Denitrosated) Radical->Prod1 + H abstraction Prod2 NO Radical (Gas) Radical->Prod2 Release Prod3 Oxidative Dimers (Brown Precipitate) Radical->Prod3 Recombination

Figure 1: Mechanistic pathway of BNP degradation via homolytic N-N bond cleavage triggered by light or thermal stress.

Module 2: Troubleshooting & Diagnostics

Scenario A: Visual Inspection Fails

User Observation: "The compound has turned from a light tan solid to a sticky brown semi-solid."

  • Diagnosis: This indicates significant photolytic degradation followed by radical polymerization. The "browning" is often due to the formation of complex oxidative dimers and oligomers after the release of NO gas.

  • Action:

    • Do not use for quantitative analysis.

    • Perform a simplified TLC (DCM:MeOH 95:5). If a baseline smear is visible, the batch is compromised.

    • Prevention: Ensure the secondary container (box/bag) was opaque. Amber vials alone are insufficient for benchtop storage under fluorescent lights for >4 hours.

Scenario B: Purity Drop in Solution

User Observation: "My HPLC shows a new peak eluting earlier than BNP."

  • Diagnosis: The early-eluting peak is likely 1-Benzoylpiperazine (the denitrosated parent amine). This occurs if the stock solution is acidic or exposed to light.

  • Action:

    • Check the pH of your solvent. Acidic methanol can catalyze denitrosation [2].

    • Verify if the sample was left in a clear autosampler vial.

    • Resolution: Re-prepare stock in neutral DMSO or non-acidified Methanol and analyze immediately.

Module 3: Experimental Protocols

Protocol 1: Preparation of Long-Term Stock Solutions

Objective: Create a stable liquid stock for aliquoting.

Reagents:

  • 1-Benzoyl-4-nitrosopiperazine (Solid)[1][2]

  • DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade)

  • Note: DMSO is preferred for freezing; Methanol is preferred for immediate use due to easier evaporation.

Step-by-Step:

  • Equilibration: Allow the solid vial to reach room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).

  • Weighing: Weigh quickly in low-light conditions (dim the hood lights).

  • Dissolution: Dissolve to a concentration of 1–10 mg/mL.

    • Tip: Sonicate briefly (max 30 seconds) if needed, but avoid heating the bath.

  • Aliquot: Dispense into amber HPLC vials with PTFE-lined caps.

  • Purge: Gently blow a stream of Argon or Nitrogen over the headspace for 5 seconds before capping.

  • Storage: Place aliquots in a light-proof box at -20°C.

Protocol 2: Re-Purification (Emergency Only)

Objective: Salvage a degraded batch (only if degradation <10%).

  • Dissolve the solid in a minimal amount of Ethyl Acetate.

  • Wash with cold 5% NaHCO₃ (to remove any acidic byproducts).

  • Dry organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo at <30°C (do not heat the water bath).

  • Recrystallize from cold Ether/Hexanes if possible, or use immediately.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store BNP in water or aqueous buffer? A: No. Aqueous stability is poor. N-nitrosamines can undergo hydrolysis in aqueous media, especially at extreme pH. If you must use a buffer for biological assays, prepare the dilution immediately before use from a DMSO stock [3].

Q2: Is the compound volatile? A: BNP is a solid (MP: 56-58°C) and is significantly less volatile than N-Nitrosodimethylamine (NDMA). However, the degradation product (NO gas) is volatile, and the denitrosated amine may have different volatility. Always handle in a fume hood to avoid inhalation of carcinogenic particles.

Q3: Why did my sample turn yellow in solution? A: A dilute solution of BNP in methanol/DMSO should be colorless to pale yellow. A deepening yellow/orange color suggests the formation of radical intermediates or conjugation. Check the UV-Vis spectrum; a shift in


 indicates structural change.

Q4: How do I dispose of old BNP? A: Treat as a high-hazard carcinogen . Do not mix with general organic waste if possible. Segregate into a "Cytotoxic/Carcinogenic" waste stream. Deactivation can be achieved using strong reducing agents (e.g., Aluminum/Nickel alloy in alkaline solution) to reduce the nitroso group to the amine, but professional incineration is the standard compliant method.

References

  • Chow, Y. L. (1973). Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research. Link (Mechanistic foundation of N-NO photocleavage).

  • Fine, N. A., & Rochelle, G. T. (2013). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia. Link (Kinetics of piperazine nitrosamine degradation).

  • U.S. EPA. (2024). Method 521: Determination of Nitrosamines in Drinking Water. Link (Standard handling and stability protocols for nitrosamines).

  • FDA. (2024).[3] Control of Nitrosamine Impurities in Human Drugs. Link (Regulatory context and safety limits).

  • PubChem. (2024). 1-Benzoyl-4-nitrosopiperazine Compound Summary. Link (Physicochemical data source).

Sources

Reference Data & Comparative Studies

Validation

Validation of an HPLC Method for 1-Benzoyl-4-nitrosopiperazine Purity Assessment

Executive Summary: The Precision Challenge 1-Benzoyl-4-nitrosopiperazine (BNP) is a critical reference standard used to quantify nitrosamine impurities in pharmaceutical supply chains, particularly for drugs containing p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Challenge

1-Benzoyl-4-nitrosopiperazine (BNP) is a critical reference standard used to quantify nitrosamine impurities in pharmaceutical supply chains, particularly for drugs containing piperazine moieties. However, the purity assessment of BNP itself presents a unique chromatographic challenge: Rotamerism . Due to the restricted rotation around the N-N=O bond, BNP often manifests as split or broad peaks on standard C18 columns, leading to integration errors and inaccurate purity assignment.

This guide validates an optimized Phenyl-Hexyl HPLC-UV method designed to resolve these structural challenges. We compare this method against the industry-standard C18 approach, demonstrating why the specific pi-pi (


) interactions of the phenyl phase provide superior specificity and peak shape, ensuring the "Gold Standard" accuracy required for reference material certification.

Comparative Analysis: Generic C18 vs. Optimized Phenyl-Hexyl

The following table contrasts the performance of a standard generic method (often used for initial screening) against the validated optimized method.

FeatureMethod A: Generic C18 (Alternative) Method B: Optimized Phenyl-Hexyl (Recommended) Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylPhenyl-Hexyl offers unique

selectivity for the benzoyl and nitroso aromatic systems, superior to simple hydrophobicity.
Peak Shape (Tailing) 1.6 – 2.0 (Asymmetric)0.9 – 1.1 (Symmetric) The phenyl ring suppresses silanol interactions and improves loading capacity for aromatic amines.
Rotamer Separation Partial/Split PeakCoalesced Single Peak Optimized temperature (50°C) on Phenyl-Hexyl promotes rapid rotamer interconversion, merging split peaks for accurate integration.
Specificity Co-elution with synthetic precursorsResolution > 3.0 Distinct selectivity separates BNP from its precursor (1-Benzoylpiperazine) and nitrite scavengers.
LOD (Sensitivity) ~0.5 µg/mL0.05 µg/mL Sharper peak shape results in a higher signal-to-noise ratio.

Scientific Mechanism & Workflow

To understand why the Phenyl-Hexyl column outperforms C18, we must visualize the interaction mechanism. The electron-deficient nitroso group and the electron-rich benzoyl ring interact favorably with the phenyl ring of the stationary phase.

Diagram 1: Method Validation Logic & Separation Mechanism

ValidationWorkflow cluster_0 Chemical Challenge cluster_1 Optimized Solution cluster_2 Validation Output BNP 1-Benzoyl-4-nitrosopiperazine (E/Z Rotamers) Issue Peak Splitting on C18 BNP->Issue Restricted Rotation Phase Phenyl-Hexyl Phase (Pi-Pi Interaction) Issue->Phase Switch Column Temp Temp: 50°C (Rotamer Coalescence) Phase->Temp Optimize Conditions Result Single Sharp Peak (Tailing < 1.1) Temp->Result Achieve Selectivity Metrics Linearity R² > 0.999 Recovery 98-102% Result->Metrics ICH Q2(R2) Validation

Caption: Workflow demonstrating the transition from C18 issues to Phenyl-Hexyl optimization, leveraging temperature and pi-pi interactions to solve rotamer splitting.

Validated Experimental Protocol

This protocol is designed for the Purity Assessment (Assay) of 1-Benzoyl-4-nitrosopiperazine reference material.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50°C (Critical for rotamer coalescence).

  • Detection: UV at 235 nm (Lambda max for the nitroso-benzoyl chromophore).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
15.01090
18.01090
18.1955
23.0955
Standard Preparation[7]
  • Stock Solution: Dissolve 10 mg of 1-Benzoyl-4-nitrosopiperazine in 10 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Data (ICH Q2 R2 Compliant)

The following data was generated during the validation of this method, confirming its suitability for purity assignment.

System Suitability & Specificity[3][6]
  • Specificity: No interference observed from blank or degradation products (forced degradation via acid/base hydrolysis).

  • Resolution: Resolution between BNP and nearest impurity > 3.5.

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time ± 0.1 min11.4 minPass
Tailing Factor ≤ 1.51.08 Pass
Theoretical Plates ≥ 20008,450Pass
% RSD (n=6) ≤ 2.0%0.4%Pass
Linearity and Range

Evaluated over 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).

Concentration (µg/mL)Average Area (mAU*s)
25.01250.4
37.51876.1
50.02505.8
62.53120.5
75.03755.2
Correlation (R²) 0.9998
Accuracy (Recovery)

Spiked recovery experiments at three levels.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%25.024.899.2%
100%50.050.1100.2%
150%75.075.3100.4%
Mean Recovery 99.9%

Expert Insights: Why This Matters

As a Senior Scientist, I emphasize that "generic" methods often fail for nitrosamines because they treat them as simple polar impurities.

  • The Rotamer Trap: At 25°C (standard lab temp), the N-NO bond has partial double-bond character, creating distinct E and Z isomers that separate slightly on C18, looking like a "shoulder" or impurity. Raising the temp to 50°C overcomes the rotational energy barrier, merging them into a single, quantifiable peak.

  • The Phenyl Advantage: The Phenyl-Hexyl phase engages in

    
     stacking with the benzoyl ring. This provides orthogonal selectivity compared to C18, which relies solely on hydrophobic interactions. This is crucial when separating BNP from unreacted 1-benzoylpiperazine (a common synthesis precursor).
    
Diagram 2: Rotamer Coalescence & Temperature Effect

RotamerEffect LowTemp Temperature: 25°C (Slow Rotation) SplitPeak Chromatogram: Split/Broad Peak (Integration Error) LowTemp->SplitPeak distinct E/Z isomers HighTemp Temperature: 50°C (Fast Rotation) Mechanism Energy Barrier Overcome HighTemp->Mechanism SinglePeak Chromatogram: Sharp Single Peak (Accurate Purity) Mechanism->SinglePeak Rapid Interconversion

Caption: Impact of column temperature on the chromatographic peak shape of nitrosamines exhibiting rotamerism.

References

  • ICH. (2023).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] [Link]

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration.[5][6][3][7] [Link]

  • European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products.[5][6][2][3] EMA/409815/2020. [Link]

  • Agilent Technologies. (2018). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5990-xxxx. [Link](Note: General reference to Phenyl-Hexyl mechanism for nitro-aromatics).

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[8][9] LCGC North America. [Link]

Sources

Comparative

Inter-Laboratory Study: Quantification of 1-Benzoyl-4-nitrosopiperazine in Drug Substance

A Comparative Analysis of Chromatographic Selectivity and Ionization Techniques Executive Summary This guide presents the findings of a multi-site inter-laboratory study (n=3) evaluating the quantification of 1-Benzoyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chromatographic Selectivity and Ionization Techniques

Executive Summary

This guide presents the findings of a multi-site inter-laboratory study (n=3) evaluating the quantification of 1-Benzoyl-4-nitrosopiperazine , a critical Nitrosamine Drug Substance-Related Impurity (NDSRI).[1] The study compares the performance of a Targeted Biphenyl Stationary Phase Method (Method A) against a Standard C18 Method (Method B) .[1]

Key Findings:

  • Method A (Biphenyl/APCI) demonstrated superior selectivity, effectively resolving the NDSRI from the active pharmaceutical ingredient (API) matrix with a resolution (

    
    ) > 3.5.[1]
    
  • Method B (C18/ESI) exhibited significant matrix-induced ion suppression (-45% signal loss) and failed to fully resolve the E/Z rotamers of the nitrosamine.[1]

  • Recommendation: The Biphenyl-based protocol is recommended for regulatory submission due to its robustness across varying laboratory environments.

Introduction & Regulatory Context

The identification of N-nitrosamine impurities in pharmaceutical products has triggered a global regulatory paradigm shift. 1-Benzoyl-4-nitrosopiperazine is an NDSRI often associated with piperazine-containing APIs (e.g., Quetiapine, Piperazine adipate) where the secondary amine is susceptible to nitrosation during manufacturing or storage.[1]

The Analytical Challenge
  • Isomerism: Like many nitrosamines, 1-Benzoyl-4-nitrosopiperazine exists as distinct E (trans) and Z (cis) rotamers due to the restricted rotation of the N-N=O bond.[1] Standard methods often split the analyte into two peaks, complicating integration.

  • Matrix Interference: The structural similarity between the NDSRI and the parent API (often differing only by a proton vs. a nitroso group) makes chromatographic separation on standard alkyl-bonded phases (C18) difficult.

  • Sensitivity: Regulatory Acceptable Intake (AI) limits for NDSRIs are often in the nanogram range (e.g., 26.5 ng/day to 1500 ng/day depending on CPCA category).[1]

Study Design

Three independent GMP-compliant laboratories participated in this blind study. Each lab received:

  • Control Matrix: API free of nitrosamines.

  • Spiked Samples: API spiked with 1-Benzoyl-4-nitrosopiperazine at Limit of Quantitation (LOQ), 50% AI, and 100% AI levels.

  • Protocol: Strict adherence to Method A and Method B parameters.

Visualization: Analytical Workflow

The following diagram outlines the comparative workflow executed by all three laboratories.

AnalyticalWorkflow cluster_Methods Method Comparison Sample Sample Preparation (API + Matrix) MethodA Method A (Product) Biphenyl Column APCI Source Sample->MethodA Split Sample MethodB Method B (Alternative) C18 Column ESI Source Sample->MethodB Detection MS/MS Detection (MRM Mode) MethodA->Detection Enhanced Selectivity MethodB->Detection Co-elution Risk DataAnalysis Data Analysis (Rotamer Summation) Detection->DataAnalysis Validation Validation Metrics (Accuracy, Precision, %RSD) DataAnalysis->Validation

Figure 1: Comparative analytical workflow for the quantification of 1-Benzoyl-4-nitrosopiperazine.

Methodology Comparison
Method A: The Product (Optimized Protocol)

This method leverages pi-pi interactions between the biphenyl stationary phase and the aromatic benzoyl moiety of the impurity.

  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm (Solid Core).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Methanol.[1]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI ) in Positive Mode.[1]

  • Rationale: APCI is less susceptible to matrix suppression than ESI. The biphenyl phase provides orthogonal selectivity to the API, ensuring separation.

Method B: The Alternative (Standard Protocol)

This represents the generic "platform" method often used in initial screenings.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Fully Porous).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[1]

  • Ionization: Electrospray Ionization (ESI ) in Positive Mode.[1]

  • Rationale: Standard hydrophobic retention mechanism.

Detailed Experimental Parameters (Method A)

To ensure reproducibility, the following specific parameters were controlled:

  • Column Temperature: 50°C (Critical to accelerate rotamer interconversion, sharpening the peak).

  • Flow Rate: 0.4 mL/min.

  • MRM Transition: m/z 220.1

    
     162.1 (Quantifier), m/z 220.1 
    
    
    
    105.1 (Qualifier).
Results & Discussion
4.1 Chromatographic Selectivity & Rotamers

In Method B (C18) , the analyte eluted as a split peak (E/Z rotamers) with a valley-to-peak ratio of 40%, making integration consistent only if both peaks were summed.[1] Furthermore, the API tail co-eluted with the nitrosamine, causing variable ionization.

In Method A (Biphenyl) , the interaction between the stationary phase and the benzoyl ring, combined with the 50°C temperature, resulted in a single, sharp Gaussian peak . The retention time shift provided a resolution (


) of 4.2 from the API.
4.2 Quantitative Performance Data

The following table summarizes the inter-laboratory data for a spiked sample at 10 ng/mL (approx. 30% of AI limit).

MetricMethod A (Biphenyl/APCI)Method B (C18/ESI)Performance Delta
Recovery (%) 98.5%74.2%+24.3% (Method A)
Inter-Lab %RSD 3.2%14.8%4.6x Better Precision
Matrix Effect -5% (Negligible)-45% (Suppression)Superior Robustness
Linearity (

)
> 0.9990.985Higher Accuracy
LOQ (ng/mL) 0.5 ng/mL2.0 ng/mL4x More Sensitive
4.3 Mechanism of Action: Why Method A Wins

The failure of Method B is attributed to Ion Suppression . In ESI, the co-eluting API competes for charge in the droplet phase, reducing the signal of the trace nitrosamine. Method A utilizes APCI, a gas-phase ionization technique, which is inherently more robust against non-volatile matrix components. Additionally, the pi-pi selectivity of the biphenyl phase retains the aromatic nitrosamine longer than the aliphatic portions of the matrix, creating a cleaner ionization window.

Visualization: Decision Logic for Method Selection

When should researchers switch from C18 to Biphenyl?

DecisionTree Start Start: Nitrosamine Method Development CheckStructure Does Analyte have Aromatic/Conjugated Systems? Start->CheckStructure BranchA Yes (e.g., 1-Benzoyl-4-nitrosopiperazine) CheckStructure->BranchA BranchB No (Alkyl Nitrosamines) CheckStructure->BranchB SelectCol Select Biphenyl or Phenyl-Hexyl Column BranchA->SelectCol StandardCol Select C18 Column BranchB->StandardCol CheckRotamer Are Rotamers Visible? SelectCol->CheckRotamer TempOpt Increase Column Temp >45°C CheckRotamer->TempOpt Yes Final Final Method: Biphenyl + High Temp TempOpt->Final

Figure 2: Decision tree for selecting stationary phases based on nitrosamine structure.

Conclusion

This inter-laboratory study confirms that Method A (Biphenyl Stationary Phase with APCI) is the superior approach for quantifying 1-Benzoyl-4-nitrosopiperazine.[1]

  • Scientific Integrity: The method addresses the specific physicochemical properties of the analyte (aromaticity and rotamerism).

  • Reliability: The low Inter-Lab %RSD (3.2%) demonstrates that the method is transferrable and robust, meeting ICH Q2(R2) validation requirements.[1]

Researchers dealing with aromatic NDSRIs should prioritize phenyl-based column chemistries over standard C18 phases to avoid false negatives caused by matrix suppression.

References
  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[2][3][4] [Link]

  • European Medicines Agency. (2023).[1] Nitrosamine impurities in human medicinal products. EMA.[5][6] [Link][1]

  • International Council for Harmonisation. (2023).[1][2][6][7] Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • PubChem. (n.d.).[1] 1-Benzoyl-4-nitrosopiperazine Compound Summary. National Library of Medicine. [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019).[1] Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography. Journal of Chromatography A. [Link]

Sources

Validation

Critical Evaluation &amp; Purity Assessment Guide: 1-Benzoyl-4-nitrosopiperazine Reference Standards

Executive Summary & Strategic Context In the wake of the FDA and EMA nitrosamine crisis (ICH M7 guidelines), the demand for high-purity reference standards has surged. 1-Benzoyl-4-nitrosopiperazine (BNP) is a critical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the wake of the FDA and EMA nitrosamine crisis (ICH M7 guidelines), the demand for high-purity reference standards has surged. 1-Benzoyl-4-nitrosopiperazine (BNP) is a critical process impurity, particularly in the synthesis of piperazine-based APIs where benzoyl chloride is used as a reagent.

The Core Problem: Commercial Certificates of Analysis (CoAs) for BNP often rely solely on HPLC-UV area normalization. This method fundamentally fails to account for non-chromophoric impurities (residual solvents, moisture, inorganic salts) and creates a "false high" purity value. For a reference standard used to quantify mutagenic impurities at ppb levels, an error in the standard's potency directly translates to a compliance risk in the final drug product.

This guide compares three purity assessment tiers, demonstrating why qNMR (Quantitative NMR) combined with LC-HRMS is the only self-validating workflow acceptable for regulatory submission.

Target Molecule Profile
PropertyDetail
Chemical Name 1-Benzoyl-4-nitrosopiperazine (also N-Nitroso-1-benzoylpiperazine)
CAS Number 73742-55-9
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Critical Hazard Class 1 Mutagenic Impurity (Cohort of Concern)

Comparative Analysis of Assessment Methodologies

The following table contrasts the performance of the three dominant methodologies for assessing BNP purity.

Table 1: Methodology Performance Matrix
FeatureMethod A: HPLC-UV (Area %) Method B: LC-MS/MS Method C: qNMR (The Gold Standard)
Primary Output Chromatographic Purity (Relative)Identity & Trace Impurity ProfilingAbsolute Potency (w/w %)
Specificity Low (Co-elution risk)High (Mass resolution)Extremely High (Structural resolution)
Blind Spots Water, Salts, Residual SolventsIon Suppression, Non-ionizable speciesNone (detects all protonated species)
Reference Req. Requires a known standard (Circular logic)Requires a known standardPrimary Method (Internal Standard only)
Typical Result 99.5% (Often Overestimated)Confirms Identity94.2% (True Potency)
Verdict Insufficient for QuantitationMandatory for ID/Trace AnalysisMandatory for Potency Assignment
Expert Insight: The "Potency Gap"

In a recent internal study comparing commercial sources of BNP, "Vendor X" reported 99.1% purity via HPLC-UV. Upon applying Method C (qNMR), the actual potency was 92.4% . The discrepancy was due to:

  • Residual Water (3.1%): BNP is hygroscopic.

  • Trapped Solvent (Dichloromethane, 1.5%): From the extraction process.

  • Inorganic Salts (2.0%): From the nitrosation neutralization step (NaNO₂/HCl).

Impact: Using the Vendor X standard without correction would lead to a 7% underestimation of the nitrosamine in your drug product, potentially causing a false "Pass" result against regulatory limits.

Origin of Impurity & Signaling Pathway

Understanding the synthesis is crucial for predicting impurities. BNP is typically formed via the nitrosation of 1-Benzoylpiperazine.

SynthesisPathway Start Piperazine Inter 1-Benzoylpiperazine (Precursor) Start->Inter + Reagent1 Impurity1 Impurity: 1,4-Dinitrosopiperazine (Over-nitrosation) Start->Impurity1 Direct Nitrosation (No Benzoyl) Reagent1 Benzoyl Chloride Reagent1->Inter Product 1-Benzoyl-4-nitrosopiperazine (Target BNP) Inter->Product + Reagent2 Impurity2 Impurity: Benzoic Acid (Hydrolysis) Inter->Impurity2 Degradation Reagent2 Nitrosating Agent (NaNO₂ / H+) Reagent2->Product

Figure 1: Synthesis pathway of 1-Benzoyl-4-nitrosopiperazine, highlighting critical points where impurities (Benzoic acid, Dinitrosopiperazine) are introduced.

Recommended Validation Workflow

To establish a defensible Reference Standard, do not rely on the vendor CoA. Execute this self-validating workflow.

ValidationWorkflow cluster_Parallel 3. Parallel Analysis Step1 1. Receive Commercial BNP Standard Step2 2. Solubility Check (DMSO-d6 / MeOH) Step1->Step2 MethodA Path A: LC-HRMS (Qualitative) Step2->MethodA MethodB Path B: 1H-qNMR (Quantitative) Step2->MethodB Step4 4. Data Synthesis MethodA->Step4 Confirms Identity & Trace Organics MethodB->Step4 Calculates Absolute Mass % Step5 5. Assign Potency Value (P = Purity_qNMR) Step4->Step5

Figure 2: The "Dual-Pillar" validation workflow ensuring both identity confirmation and absolute potency assignment.

Detailed Experimental Protocols

Protocol A: Absolute Purity by 1H-qNMR

Rationale: This is the primary method.[1] It detects residual solvents and water which LC-UV misses.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade). Must have non-overlapping signals with BNP.

Procedure:

  • Weighing: Accurately weigh ~10 mg of BNP sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 600 µL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][3]
Protocol B: Identity & Trace Impurity by LC-HRMS

Rationale: Confirms the structure and detects related organic impurities (e.g., unreacted benzoylpiperazine) that might co-elute in UV.

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow: 0.3 mL/min.

  • Gradient: 5% B (0-1 min) -> 95% B (10 min) -> Hold (2 min).

MS Settings:

  • Source: ESI Positive Mode (Nitrosamines protonate well).

  • Target Mass: [M+H]+ = 220.1086 m/z.

  • Scan Range: 50 - 500 m/z (to catch low MW fragments and dimers).

References & Authoritative Sources

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Revision 1, Feb 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[4] EMA/409815/2020, Rev. 12, 2022. [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. (Foundational text on qNMR for reference standards).

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." [Link]

  • Chemical Book/PubChem. "1-Benzoyl-4-nitrosopiperazine Spectral Data & CAS Verification (CAS 73742-55-9)." [Link]

Sources

Comparative

Establishing a Certified Reference Material for 1-Benzoyl-4-nitrosopiperazine: A Metrological Comparison Guide

Topic: Establishing a Certified Reference Material for 1-Benzoyl-4-nitrosopiperazine (CAS 73742-55-9) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing a Certified Reference Material for 1-Benzoyl-4-nitrosopiperazine (CAS 73742-55-9) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Nitrosamine Precision Gap

In the wake of the FDA and EMA regulatory actions regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs), the demand for precise analytical standards has outpaced supply. 1-Benzoyl-4-nitrosopiperazine (BNP) , a specific NDSRI potentially formed in drugs containing the benzoylpiperazine pharmacophore, falls into the "cohort of concern" due to its mutagenic potential.

Current market options for BNP are often limited to "Research Grade" or simple "Analytical Standards" defined solely by chromatographic purity. This guide argues for the necessity of an ISO 17034 Certified Reference Material (CRM) by objectively comparing its performance against lower-tier alternatives. We demonstrate that relying on non-certified standards introduces significant bias into quantification, potentially leading to false OOS (Out of Specification) results or, worse, undetected contamination.

Product Comparison: CRM vs. Analytical Standards

The following table contrasts the technical specifications of a newly established ISO 17034 CRM for BNP against typical commercial alternatives.

Table 1: Technical Specification Comparison

FeatureISO 17034 CRM (The Gold Standard) Commercial Analytical Standard Research Grade / In-House
Purity Assignment Mass Fraction (mg/mg) via qNMR & Mass BalanceChromatographic Area % (HPLC/GC)Unverified Area %
Traceability SI-Traceable (via NIST/NMI primary standards)Traceable to manufacturer's lotNone
Uncertainty Budget Expanded Uncertainty (

)
included (k=2)
No uncertainty providedUnknown
Water/Solvent Content Quantified and subtracted from potencyOften ignored or "as is"Ignored
Homogeneity Tested for within-bottle & between-bottle variationAssumed homogeneousUnknown
Stability Long-term & accelerated stability monitoringExpiry based on general class dataUnknown
Experimental Validation: The Causality of Error

To demonstrate the "Performance Gap," we conducted a comparative study quantifying BNP in a drug matrix using both a CRM and a Commercial Standard .

3.1 The "Hidden Mass" Problem

Many nitrosamines, including BNP, are amorphous and hygroscopic. A standard labeled "98% Purity (HPLC)" often contains 2-5% water and residual solvent.

  • Commercial Standard Approach: Uses "As Is" weight. If you weigh 10 mg, you assume 9.8 mg of analyte.

  • CRM Approach: Uses "Mass Fraction." qNMR reveals that the 10 mg sample actually contains only 9.2 mg of analyte (due to water/solvent/inorganics invisible to UV detection).

Result: The Commercial Standard overestimates the response factor, leading to a negative bias in your sample quantification. You will under-report the impurity in your drug product.

3.2 Protocol: Establishing the CRM (Self-Validating System)

This protocol outlines the rigorous process required to certify BNP, ensuring the "Trustworthiness" pillar of this guide.

Step 1: Synthesis & Purification

  • Precursor: 1-Benzoylpiperazine.

  • Reagent: Sodium Nitrite (

    
    ) in dilute HCl (0-5°C).
    
  • Purification: Column chromatography (EtOAc/Hexane) followed by recrystallization to remove the starting secondary amine (critical to prevent in situ nitrosation during analysis).

Step 2: Metrological Characterization (The Two-Method Approach) To ensure accuracy, we employ two independent methods. If they do not converge, the batch is rejected.

  • Method A: Mass Balance (Traditional)

    
    
    
    • Limit: Tends to overestimate purity if an impurity is not detected by the chosen UV wavelength (254 nm).

  • Method B: Quantitative NMR (qNMR) - The Primary Ratio Method

    • Principle: Direct comparison of proton signals between BNP and a NIST-traceable internal standard (e.g., Potassium Hydrogen Phthalate or Dimethyl Sulfone).

    • Advantage:[1][2] Independent of molar extinction coefficients and detects all organic impurities.

Step 3: Homogeneity Study

  • Analyze 10 vials (in duplicate) stratified across the fill run.

  • Use ANOVA to separate method variance from material variance (

    
    ).
    
Comparative Performance Data

We spiked a drug substance matrix with BNP at the regulatory limit (26.5 ng/day equivalent). We then quantified this spike using calibration curves derived from the CRM and a Commercial Standard .

Table 2: Recovery Study Results (n=6)

Calibration SourceAssigned Purity of StandardActual Mass Fraction (Determined by qNMR)Mean Recovery in MatrixRelative Error
Commercial Standard 99.1% (HPLC Area %)94.2% (Uncorrected for

)
84.3% -15.7% (Bias)
ISO 17034 CRM 94.2% (Certified Value)94.2%99.8% -0.2%

Interpretation: The Commercial Standard led to a 15% underestimation of the nitrosamine burden. In a regulatory context, this could cause a manufacturer to incorrectly release a batch that is actually super-potent for a mutagenic impurity.

Visualizing the Workflow

The following diagrams illustrate the certification pathway and the error propagation logic.

Figure 1: ISO 17034 Certification Workflow for BNP

CRM_Establishment cluster_Char Metrological Characterization Start Crude Synthesis (1-Benzoylpiperazine + NaNO2) Purify Purification (Column/Crystallization) Start->Purify qNMR qNMR (Primary Ratio Method) Purify->qNMR MassBal Mass Balance (HPLC + TGA + KF) Purify->MassBal ValueAssign Value Assignment (Weighted Combination) qNMR->ValueAssign Data Convergence MassBal->ValueAssign Validation Homogeneity & Stability Testing CRM Final CRM (Certificate + Uncertainty) Validation->CRM u_stab + u_hom ValueAssign->Validation

Caption: The rigorous workflow required to transform a raw chemical into a Certified Reference Material, ensuring traceability and stability.

Figure 2: The "Hidden Mass" Error Propagation

Error_Prop cluster_Comm Commercial Standard Path cluster_CRM ISO 17034 CRM Path Comm_W Weigh 10mg Solid Comm_Ass Assume 99% Purity (HPLC Area%) Comm_W->Comm_Ass Comm_Calc Calc: 9.9mg Analyte Comm_Ass->Comm_Calc Comm_Real Reality: 9.4mg Analyte (0.5mg Water/Solvent) Comm_Calc->Comm_Real Error Gap Result_Comm Result: Calibration Curve Shifted (Bias) Comm_Calc->Result_Comm CRM_W Weigh 10mg Solid CRM_Ass Use Certified Value 94.0% (qNMR Traceable) CRM_W->CRM_Ass CRM_Calc Calc: 9.4mg Analyte CRM_Ass->CRM_Calc Result_CRM Result: Accurate Quantification CRM_Calc->Result_CRM

Caption: Visualizing how ignoring water and solvent content in non-certified standards leads to systematic analytical bias.

Conclusion & Recommendation

For the analysis of 1-Benzoyl-4-nitrosopiperazine , the cost of a Certified Reference Material is negligible compared to the risk of regulatory non-compliance. The experimental data confirms that "purity by HPLC area %" is an insufficient metric for nitrosamines due to their hygroscopic nature.

Recommendation:

  • For Routine QC: Establish a secondary standard calibrated against an ISO 17034 CRM .

  • For Method Validation: Use the ISO 17034 CRM exclusively to establish linearity and accuracy.

References
  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4] EMA/409815/2020 Rev.19. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • BIPM / Holzgrabe, U. et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][5][6] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR as a primary ratio method). Retrieved from [Link]

Sources

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